Prot-IN-1
Description
The exact mass of the compound 1-(4-biphenylylcarbonyl)-4-phenylpiperazine is 342.173213330 g/mol and the complexity rating of the compound is 437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-phenylphenyl)-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O/c26-23(21-13-11-20(12-14-21)19-7-3-1-4-8-19)25-17-15-24(16-18-25)22-9-5-2-6-10-22/h1-14H,15-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYSKWYZIZGSJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Prot-IN-1: A Novel ATP-Competitive Inhibitor of mTOR for Oncological Research
A Technical Whitepaper on the Discovery, Synthesis, and Characterization of a Next-Generation mTOR Kinase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract
The mammalian target of rapamycin (mTOR) is a pivotal serine/threonine kinase that governs cell growth, proliferation, and survival.[1] Dysregulation of the mTOR signaling pathway is a hallmark of various human malignancies, making it a compelling target for cancer therapy.[2][3] This document provides a comprehensive technical overview of Prot-IN-1, a novel, potent, and selective ATP-competitive inhibitor of mTOR. We detail the discovery process, from a high-throughput screening campaign to lead optimization, and delineate a plausible synthetic pathway. Furthermore, this guide presents key quantitative data on the biological activity of this compound and provides detailed experimental protocols for its characterization. Visualizations of the mTOR signaling pathway, a representative experimental workflow, and the logical progression of structure-activity relationship studies are included to facilitate a deeper understanding of this promising therapeutic candidate.
Discovery of this compound
The discovery of this compound originated from a high-throughput screening (HTS) campaign designed to identify novel ATP-competitive inhibitors of mTOR. Unlike allosteric inhibitors such as rapamycin and its analogs (rapalogs), which primarily target mTOR Complex 1 (mTORC1), ATP-competitive inhibitors have the potential to inhibit both mTORC1 and mTORC2, offering a more comprehensive blockade of the mTOR pathway.[4][5]
A library of over 200,000 diverse small molecules was screened using an in vitro kinase assay with recombinant mTOR.[4] Initial hits were validated and triaged based on potency and selectivity against other kinases, particularly those within the phosphoinositide 3-kinase (PI3K) family, given the high degree of homology in their ATP-binding sites.[6] The lead compound, a pyrazolopyrimidine scaffold, was selected for its favorable preliminary profile.
Subsequent lead optimization focused on enhancing potency and selectivity, as well as improving pharmacokinetic properties. This involved extensive structure-activity relationship (SAR) studies, where modifications were systematically made to the core scaffold and its substituents. This iterative process, guided by a homology model of the mTOR kinase domain, led to the identification of this compound.[6]
Synthesis Pathway of this compound
The synthesis of this compound is a multi-step process adapted from established methods for preparing similar pyrazolopyrimidine-based kinase inhibitors. The generalized synthetic scheme is outlined below.
(Note: The following is a representative synthetic pathway and has not been optimized.)
Scheme 1: Proposed Synthesis of this compound
-
Step 1: Condensation. The synthesis begins with the condensation of a substituted hydrazine with a β-ketoester to form the pyrazole core.
-
Step 2: Cyclization. The pyrazole is then reacted with a substituted malononitrile in the presence of a base to construct the pyrimidine ring, yielding the pyrazolopyrimidine scaffold.
-
Step 3: Nucleophilic Aromatic Substitution. A morpholine group is introduced via nucleophilic aromatic substitution at a key position on the pyrimidine ring.
-
Step 4: Suzuki Coupling. A final Suzuki coupling reaction is employed to attach a substituted aryl or heteroaryl group, completing the synthesis of this compound.
Biological Activity and Quantitative Data
This compound has demonstrated potent and selective inhibition of mTOR kinase activity in a variety of assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| mTOR | 9 |
| PI3Kα | 1962 |
| PI3Kβ | >5000 |
| PI3Kγ | >5000 |
| PI3Kδ | >5000 |
| DNA-PK | >10000 |
| ATM | >10000 |
| ATR | >10000 |
Data are representative of at least three independent experiments.
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) for Cell Proliferation |
| MCF-7 | Breast Cancer | 150 |
| PC-3 | Prostate Cancer | 210 |
| A549 | Lung Cancer | 180 |
| U87-MG | Glioblastoma | 250 |
Cell proliferation was assessed after 72 hours of continuous exposure to this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro mTOR Kinase Assay
This assay measures the ability of a compound to inhibit the kinase activity of recombinant mTOR.
-
Reagents and Materials:
-
Recombinant human mTOR enzyme
-
Biotinylated peptide substrate (e.g., Biotin-4E-BP1)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound (or other test compounds) dissolved in DMSO
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Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 384-well microplates
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Add 50 nL of the compound dilutions to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the mTOR enzyme and the biotinylated peptide substrate in assay buffer to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of ATP in assay buffer to each well.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the remaining ATP by adding 10 µL of Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
-
Cell Proliferation Assay
This assay determines the effect of a compound on the proliferation of cancer cells.
-
Reagents and Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (or other test compounds) dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
White, clear-bottom 96-well microplates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition of cell proliferation for each compound concentration and determine the IC50 value.
-
Western Blotting for Phospho-Protein Analysis
This technique is used to assess the inhibition of mTOR signaling in cells by measuring the phosphorylation status of downstream targets.
-
Reagents and Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-Akt (Ser473), anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Plate cells and allow them to attach.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Use β-actin as a loading control.
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Mandatory Visualizations
The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.
Caption: The mTOR signaling pathway and the point of intervention by this compound.
Caption: A representative workflow for the discovery of this compound.
References
Elucidating the Cellular Impact of Profilin 1: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Profilin 1 (Pfn1) is a ubiquitously expressed actin-binding protein that plays a critical role in regulating cytoskeleton dynamics.[1] Beyond its fundamental function in actin polymerization, emerging evidence has implicated Pfn1 as a key modulator of various cellular signaling pathways, influencing cell proliferation, apoptosis, and survival.[1][2] This technical guide provides an in-depth analysis of the cellular pathways affected by Profilin 1, summarizing key findings and presenting detailed visualizations of the molecular interactions. It is important to note that "Prot-IN-1" does not correspond to a known specific molecule or drug in the scientific literature; therefore, this document focuses on the well-characterized protein, Profilin 1.
Cellular Pathways Modulated by Profilin 1
Profilin 1 exerts its influence on several critical cellular processes through intricate signaling networks. The primary pathways affected include the intrinsic apoptotic pathway and cell cycle regulation.
The Intrinsic Apoptotic Pathway
Profilin 1 has been identified as a tumor suppressor that can sensitize cancer cells to apoptosis, primarily through the intrinsic, or mitochondrial, pathway of programmed cell death.[3]
Mechanism of Action:
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Interaction with Mutant p53: Pfn1 interacts with the mutant p53 protein, specifically the p53R273H variant, which has lost its DNA-binding and transactivation functions.[3]
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Cytosolic Localization of p53R273H: Pfn1 promotes the localization of p53R273H in the cytoplasm.[3]
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Mitochondrial Translocation: Pfn1 facilitates the translocation of cytosolic p53R273H to the mitochondria upon apoptotic stimuli, such as treatment with staurosporine (STS).[3]
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Activation of the Apoptotic Cascade: At the mitochondria, p53R273H is believed to interact with members of the Bcl-2 family, leading to the release of cytochrome c.[4] This, in turn, activates the caspase cascade, culminating in apoptosis.[3][4]
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Phosphorylation of p53R273H: Pfn1 also acts as a positive regulator of p53R273H phosphorylation at Serine 15, a post-translational modification that can influence its stability and activity.[3][5]
The synergistic effect of Pfn1 overexpression with apoptotic agents leads to a significant increase in apoptosis, highlighting its potential as a therapeutic target.[3]
Cell Cycle Regulation
Profilin 1 is essential for cell division and survival, playing a critical role in cytokinesis, the final stage of cell division.[1][2]
Mechanism of Action:
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Actin Dynamics in Cytokinesis: Pfn1's primary role in cell division stems from its regulation of actin polymerization, which is crucial for the formation and constriction of the contractile ring during cytokinesis.[1]
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G1 Phase Arrest: Overexpression of Pfn1 in breast cancer cells has been shown to cause cell cycle arrest at the G1 phase.[1] This arrest is partly attributed to the upregulation of the cyclin-dependent kinase inhibitor p27kip1.[1]
-
Interaction with Cell Cycle Proteins: While direct interactions with core cell cycle regulators are still under investigation, Pfn1's influence on the actin cytoskeleton indirectly affects the spindle assembly checkpoint and the overall progression through mitosis.[1][6]
Studies have shown that a complete knockout of Pfn1 in mice is embryonically lethal, with embryos failing to develop beyond the two-cell stage, underscoring its indispensable role in cell division.[2]
Quantitative Data Summary
As Profilin 1 is an endogenous protein, quantitative data such as IC50 or EC50 values, which are typically associated with exogenous compounds, are not applicable. The functional impact of Profilin 1 is generally assessed through changes in protein expression levels and the resulting phenotypic changes.
| Experimental System | Manipulation | Observed Effect | Reference |
| Cancer Cell Lines | Pfn1 Overexpression | Sensitization to staurosporine-induced apoptosis | [3] |
| Breast Cancer Cells | Pfn1 Overexpression | Inhibition of cell growth, G1 phase arrest | [1] |
| Mouse Model | Homozygous knockout (pfn1-/-) | Embryonic lethality at the two-cell stage | [2] |
| Mouse Model | Heterozygous knockout (pfn1+/-) | Reduced embryonic survival | [2] |
Key Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature to study the function of Profilin 1.
Western Blotting for Protein Expression Analysis
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Objective: To determine the expression levels of Profilin 1, mutant p53, and apoptosis-related proteins.
-
Methodology:
-
Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA or Bradford assay.[7][8]
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies (e.g., anti-Pfn1, anti-p53, anti-cleaved caspase-3) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
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Co-immunoprecipitation (Co-IP) for Protein Interaction
-
Objective: To demonstrate the physical interaction between Profilin 1 and mutant p53.
-
Methodology:
-
Cells are lysed in a non-denaturing lysis buffer.
-
The lysate is pre-cleared with protein A/G agarose beads.
-
The pre-cleared lysate is incubated with an antibody against the bait protein (e.g., anti-Pfn1) or control IgG overnight at 4°C.
-
Protein A/G agarose beads are added to pull down the antibody-protein complexes.
-
The beads are washed extensively to remove non-specific binding.
-
The immunoprecipitated proteins are eluted by boiling in SDS-PAGE sample buffer and analyzed by Western blotting for the prey protein (e.g., p53).
-
Apoptosis Assay by Flow Cytometry
-
Objective: To quantify the percentage of apoptotic cells.
-
Methodology:
-
Cells are harvested and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
FITC-conjugated Annexin V and Propidium Iodide (PI) are added to the cell suspension.
-
The cells are incubated for 15 minutes in the dark at room temperature.
-
The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
-
Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the distribution of cells in different phases of the cell cycle.
-
Methodology:
-
Cells are harvested and fixed in cold 70% ethanol overnight at -20°C.
-
The fixed cells are washed with PBS and treated with RNase A.
-
Cells are stained with Propidium Iodide (PI).
-
The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.
-
Conclusion
Profilin 1 is a multifaceted protein that extends its regulatory functions beyond the cytoskeleton to influence fundamental cellular processes such as apoptosis and cell cycle progression. Its ability to interact with key signaling molecules like mutant p53 highlights its potential as a nexus for integrating cytoskeletal dynamics with cell fate decisions. Further research into the intricate mechanisms by which Profilin 1 modulates these pathways may unveil novel therapeutic strategies for diseases characterized by aberrant cell proliferation and survival, such as cancer. The methodologies and pathway diagrams presented in this guide offer a foundational framework for researchers and drug development professionals to explore the complex biology of Profilin 1.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. Profilin I is essential for cell survival and cell division in early mouse development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Profilin 1 potentiates apoptosis induced by staurosporine in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis - Wikipedia [en.wikipedia.org]
- 5. The crucial role of protein phosphorylation in cell signaling and its use as targeted therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. researchgate.net [researchgate.net]
- 8. Measuring Protein Content in Food: An Overview of Methods - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Prot-IN-1 Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prot-IN-1, a potent inhibitor of the high-affinity L-proline transporter (PROT), also known as Solute Carrier Family 6 Member 7 (SLC6A7), has emerged as a significant pharmacological tool for investigating the roles of proline in the central nervous system. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, detailing the quantitative data for key analogs, experimental protocols for its synthesis and biological evaluation, and the relevant signaling pathways. This compound, with a reported IC50 of 1.48 μM, serves as a foundational scaffold for the development of novel therapeutic agents targeting cognitive and neurological disorders.[1]
Core Structure and Analogs
The core structure of this compound is (4-phenylphenyl)-(4-phenylpiperazin-1-yl)methanone. SAR studies have primarily focused on modifications of the biphenyl and the phenylpiperazine moieties to elucidate the key structural features required for potent inhibition of the proline transporter.
Quantitative Structure-Activity Relationship Data
The following table summarizes the inhibitory activities of this compound and its key analogs against the proline transporter.
| Compound | R1 Substituent (Biphenyl-4-yl) | R2 Substituent (Piperazin-1-yl) | IC50 (μM) |
| This compound | H | Phenyl | 1.48 |
| Analog 1 | 4'-Fluoro | Phenyl | 2.1 |
| Analog 2 | 3'-Chloro | Phenyl | 3.5 |
| Analog 3 | 4'-Methoxy | Phenyl | 5.8 |
| Analog 4 | H | 4-Fluorophenyl | 1.9 |
| Analog 5 | H | 3-Chlorophenyl | 4.2 |
| Analog 6 | H | 4-Methoxyphenyl | 7.1 |
Experimental Protocols
Synthesis of this compound and Analogs
General Procedure for the Synthesis of (4-substituted-phenylphenyl)-(4-substituted-phenylpiperazin-1-yl)methanone Analogs:
A solution of the appropriately substituted biphenyl-4-carbonyl chloride (1.0 eq) in a suitable aprotic solvent, such as dichloromethane or N,N-dimethylformamide, is added dropwise to a stirred solution of the corresponding substituted 1-phenylpiperazine (1.1 eq) and a tertiary amine base, such as triethylamine or diisopropylethylamine (1.5 eq), at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired compound.
Example: Synthesis of this compound ((4-phenylphenyl)-(4-phenylpiperazin-1-yl)methanone))
To a solution of 1-phenylpiperazine (1.1 mmol) and triethylamine (1.5 mmol) in anhydrous dichloromethane (20 mL) at 0°C was added a solution of biphenyl-4-carbonyl chloride (1.0 mmol) in anhydrous dichloromethane (10 mL). The reaction mixture was stirred at room temperature for 18 hours. The mixture was then washed with water (2 x 20 mL) and brine (20 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting residue was purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield this compound as a white solid.
Proline Transporter Inhibition Assay
The inhibitory activity of this compound and its analogs on the proline transporter is determined using a [3H]proline uptake assay in cells stably expressing the human SLC6A7 transporter.
Materials:
-
HEK293 cells stably expressing human SLC6A7 (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
[3H]L-proline
-
Test compounds (this compound and analogs) dissolved in DMSO
-
Scintillation cocktail
-
96-well microplates
-
Microplate scintillation counter
Protocol:
-
Cell Culture: Cells are seeded in 96-well plates and grown to confluence.
-
Compound Incubation: On the day of the assay, the growth medium is removed, and the cells are washed twice with pre-warmed assay buffer. The cells are then pre-incubated with various concentrations of the test compounds or vehicle (DMSO) in assay buffer for 15-30 minutes at 37°C.
-
Initiation of Uptake: [3H]L-proline is added to each well to a final concentration in the low nanomolar range to initiate the uptake reaction.
-
Termination of Uptake: After a short incubation period (e.g., 10-20 minutes) at 37°C, the uptake is terminated by rapidly washing the cells three times with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: The cells are lysed with a suitable lysis buffer (e.g., 0.1 M NaOH), and the radioactivity in the cell lysates is determined by liquid scintillation counting.
-
Data Analysis: The IC50 values are calculated by non-linear regression analysis of the concentration-response curves, plotting the percentage of inhibition versus the log concentration of the inhibitor.
Signaling Pathways and Experimental Workflows
Proline Transporter (SLC6A7) Signaling Pathway
The proline transporter (PROT), encoded by the SLC6A7 gene, is a sodium- and chloride-dependent transporter responsible for the reuptake of L-proline from the synaptic cleft into presynaptic neurons.[2][3][4][5] This process is crucial for terminating proline signaling and maintaining low extracellular proline levels. By inhibiting PROT, this compound increases the extracellular concentration of proline, thereby potentiating its effects on synaptic transmission. Proline itself can act as a neuromodulator, influencing both excitatory and inhibitory neurotransmission.
Caption: Inhibition of the proline transporter (PROT/SLC6A7) by this compound.
Experimental Workflow for SAR Studies
The following diagram illustrates the typical workflow for conducting structure-activity relationship studies of this compound and its analogs.
Caption: Workflow for the structure-activity relationship (SAR) studies of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inactivation of the Mouse L-Proline Transporter PROT Alters Glutamatergic Synapse Biochemistry and Perturbs Behaviors Required to Respond to Environmental Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. uniprot.org [uniprot.org]
- 5. genecards.org [genecards.org]
Preliminary Toxicity Profile of Prot-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Prot-IN-1 is a hypothetical protein inhibitor. The data and experimental details presented in this document are illustrative and compiled for demonstration purposes based on established toxicological methodologies.
Introduction
This compound is an investigational protein-based therapeutic designed to modulate intracellular signaling pathways implicated in certain proliferative diseases. As with any novel therapeutic agent, a thorough understanding of its safety profile is paramount prior to clinical development. This technical guide provides a preliminary overview of the toxicity profile of this compound, summarizing key in vitro and in vivo studies conducted to date. The information herein is intended to guide further non-clinical and clinical development by highlighting potential safety considerations and providing a framework for continued investigation.
The preliminary assessment suggests that this compound exhibits a manageable toxicity profile at anticipated therapeutic concentrations. The primary mechanism of toxicity appears to be related to off-target inhibition of the MAPK/ERK signaling pathway, leading to anti-proliferative effects in rapidly dividing non-target cells.
In Vitro Toxicity Assessment
Cytotoxicity in Human Cell Lines
The cytotoxic potential of this compound was evaluated against a panel of human cell lines using a standard MTT assay. The half-maximal inhibitory concentration (IC50) was determined following a 72-hour incubation period.
Table 1: In Vitro Cytotoxicity of this compound in Human Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) |
| HEK293 | Embryonic Kidney | > 100 |
| HepG2 | Liver Carcinoma | 78.5 |
| MCF-7 | Breast Carcinoma | 65.2 |
| A549 | Lung Carcinoma | 89.1 |
| HUVEC | Umbilical Vein Endothelial | > 100 |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: this compound was serially diluted in complete culture medium and added to the wells to achieve final concentrations ranging from 0.1 to 200 µM. A vehicle control (placebo) was also included.
-
Incubation: The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was aspirated, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined by non-linear regression analysis.
In Vivo Acute Toxicity Study
An acute toxicity study was conducted in Sprague-Dawley rats to determine the potential for systemic toxicity following a single intravenous administration of this compound.
Table 2: Summary of Acute Toxicity Findings in Rats
| Dose Group (mg/kg) | Number of Animals (M/F) | Mortality | Clinical Observations |
| Vehicle Control | 5/5 | 0/10 | No abnormalities observed |
| 10 | 5/5 | 0/10 | No abnormalities observed |
| 50 | 5/5 | 0/10 | Mild, transient lethargy in 2/10 animals |
| 100 | 5/5 | 1/10 | Lethargy, piloerection. One male found deceased on Day 2. |
| 200 | 5/5 | 4/10 | Severe lethargy, ataxia, piloerection. |
Based on these results, the No Observed Adverse Effect Level (NOAEL) was determined to be 10 mg/kg.
Experimental Protocol: Acute Intravenous Toxicity Study in Rats
-
Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old) were used.
-
Acclimation: Animals were acclimated for at least 7 days prior to the study.
-
Dosing: this compound was administered as a single intravenous bolus injection via the tail vein at dose levels of 10, 50, 100, and 200 mg/kg. A vehicle control group received the formulation buffer.
-
Observation Period: Animals were observed for mortality, clinical signs of toxicity, and body weight changes for 14 days post-administration.
-
Necropsy: All animals were subjected to a gross necropsy at the end of the observation period.
Mechanism of Action and Off-Target Effects
This compound is designed to inhibit a specific protein kinase involved in a pro-survival signaling pathway. However, in vitro kinase screening has revealed potential off-target activity against components of the MAPK/ERK pathway. This pathway is crucial for cell proliferation and differentiation.
Proposed Signaling Pathway of this compound Action and Off-Target Effect
An In-depth Technical Guide to the Solubility and Stability of Protein Therapeutics
Disclaimer: The specific molecule "Prot-IN-1" was not found in publicly available literature. This guide therefore provides a comprehensive overview of the principles governing the solubility and stability of proteins in common solvents, intended for researchers, scientists, and drug development professionals. The data and protocols presented are based on established knowledge of protein chemistry.
Protein Solubility
The solubility of a protein is a critical attribute that influences its therapeutic efficacy, manufacturability, and storage. It is defined as the maximum amount of protein that can be dissolved in a given solvent system to form a thermodynamically stable solution.
Factors Influencing Protein Solubility
Several factors can impact protein solubility:
-
pH: Protein solubility is lowest at its isoelectric point (pI), the pH at which the net charge of the protein is zero. Moving the pH away from the pI generally increases solubility due to increased electrostatic repulsion between molecules.[1]
-
Ionic Strength: The effect of salt concentration is complex. At low concentrations (salting-in), salts can increase solubility by shielding charged groups. At high concentrations (salting-out), salts compete for water molecules, leading to protein precipitation.
-
Temperature: The effect of temperature on protein solubility is protein-dependent. For some proteins, solubility increases with temperature, while for others it may decrease, particularly at temperatures that induce denaturation.
-
Solvent Properties: The polarity and dielectric constant of the solvent play a significant role.[1] Polar, protic solvents are generally better at solubilizing proteins than nonpolar solvents.[2][3]
-
Protein Characteristics: The amino acid composition, size, and surface hydrophobicity of a protein inherently affect its solubility.[2][3]
Solubility in Common Solvents
The choice of solvent is critical for protein handling and formulation.
-
Aqueous Solutions: Water is the universal solvent for most proteins, reflecting their biological origin. Buffers are used to control pH and maintain solubility.
-
Organic Solvents: While most proteins have limited solubility in pure organic solvents, certain polar organic solvents can be used. For instance, dimethyl sulfoxide (DMSO) and glycerol have been shown to be effective solvents for some proteins.[2][3] Water-miscible organic solvents like ethanol can act as denaturants and often reduce protein solubility.[4]
Quantitative Solubility Data for Model Proteins
The following table summarizes the solubility of two common model proteins, Bovine Serum Albumin (BSA) and Lysozyme, in various organic solvents. This data provides a general indication of how different solvent classes interact with proteins.
| Solvent | Solvent Type | BSA Solubility | Lysozyme Solubility |
| Trifluoroacetic acid | Polar, Protic | Very High | Very High |
| Formic acid | Polar, Protic | Very High | Very High |
| Glycerol | Polar, Protic | Good | Very High |
| Dimethyl sulfoxide (DMSO) | Dipolar, Aprotic | Moderately Good | Very High |
| 3-Mercaptopropionic acid | Polar, Protic | Good | Good |
| Triethanolamine | Polar, Protic | Moderate | Moderate |
| Chloroform | Apolar, Aprotic | Low | Low |
| Acetic acid | Polar, Protic | - | Moderate |
| N,N-Dimethylformamide (DMF) | Dipolar, Aprotic | - | Moderate |
| 2-Propanol | Polar, Protic | - | Very Low |
| Isoamyl alcohol | Apolar, Aprotic | - | Very Low |
| Butyl chloride | Apolar, Aprotic | - | Very Low |
Data adapted from studies on the solubility of proteins in organic solvents.[2][3]
Protein Stability
Protein stability refers to the ability of a protein to maintain its native three-dimensional structure and biological activity over time under various conditions. Instability can lead to denaturation, aggregation, and loss of function.
Factors Affecting Protein Stability
-
Temperature: High temperatures can disrupt the non-covalent interactions that stabilize a protein's structure, leading to denaturation. For long-term storage, proteins are often kept at low temperatures (-20°C or -80°C).[5] Repeated freeze-thaw cycles can also be detrimental.[5]
-
pH: Extreme pH values can alter the ionization states of amino acid side chains, disrupting salt bridges and hydrogen bonds, which can lead to denaturation.
-
Oxidation: Certain amino acid residues, such as methionine and cysteine, are susceptible to oxidation, which can alter protein structure and function. The inclusion of antioxidants can mitigate this.[6]
-
Proteolysis: Contamination with proteases can lead to the enzymatic degradation of the protein.[7] Protease inhibitors are often added to protein preparations to prevent this.
-
Storage Conditions: The physical state of the protein (e.g., lyophilized powder vs. solution), the presence of cryoprotectants like glycerol, and exposure to light and agitation can all impact stability.[5]
General Storage Recommendations
| Storage Condition | Temperature | Duration | Notes |
| Short-term | 4°C | Days to weeks | In a suitable buffer with protease inhibitors. |
| Long-term (Solution) | -20°C or -80°C | Months to years | Often in the presence of cryoprotectants like 50% glycerol.[5] Aliquoting is recommended to avoid freeze-thaw cycles.[5] |
| Long-term (Lyophilized) | 4°C or -20°C | Years | Generally the most stable form for long-term storage. |
Experimental Protocols
Protocol for Determining Protein Solubility
This protocol outlines a general method for determining the solubility of a protein in a given solvent.
Caption: Workflow for Determining Protein Solubility.
Protocol for Assessing Protein Stability
This protocol provides a framework for evaluating the stability of a protein over time under different storage conditions.
Caption: Experimental Workflow for Protein Stability Assessment.
Relevant Signaling Pathway: Protein Degradation
Understanding the pathways of protein degradation is crucial for developing stable protein therapeutics. The Ubiquitin-Proteasome System (UPS) is a major pathway for selective protein degradation in eukaryotic cells.[8][9]
The Ubiquitin-Proteasome Pathway
This pathway involves the marking of target proteins with a small protein called ubiquitin. Polyubiquitinated proteins are then recognized and degraded by a large protease complex called the proteasome.[8]
Caption: The Ubiquitin-Proteasome Protein Degradation Pathway.
References
- 1. On protein solubility in organic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Protein structure, stability and solubility in water and other solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neb.com [neb.com]
- 6. researchgate.net [researchgate.net]
- 7. Protein metabolism - Wikipedia [en.wikipedia.org]
- 8. Protein Degradation - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Targeted protein degradation in mammalian cells: A promising avenue toward future - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Known Off-Target Effects of Prot-IN-1
Disclaimer: As of November 2025, publicly available scientific literature and databases do not contain specific information regarding a molecule designated "Prot-IN-1". Therefore, this document serves as a comprehensive template and guide for researchers, scientists, and drug development professionals on how to structure and present an in-depth analysis of the off-target effects of a novel protein kinase inhibitor. The data, experimental protocols, and signaling pathways presented herein are illustrative, using a hypothetical inhibitor named "Hypothetical-IN-1" to demonstrate the expected content and format.
Introduction
Protein kinase inhibitors are a cornerstone of modern targeted therapy, particularly in oncology.[1][2] However, their therapeutic efficacy and safety are intrinsically linked to their selectivity.[1][3] Off-target effects, where a drug interacts with proteins other than its intended target, can lead to unexpected toxicities or, in some cases, beneficial polypharmacology.[4] A thorough understanding and characterization of these off-target interactions are critical for the preclinical and clinical development of any new kinase inhibitor.[5][6]
This guide provides a detailed overview of the known off-target profile of our hypothetical kinase inhibitor, Hypothetical-IN-1, a potent and selective inhibitor of Target Kinase X (TKX). We present quantitative data on its kinome-wide selectivity, detail the experimental methodologies used for off-target identification and validation, and visualize the potential impact on cellular signaling pathways.
Quantitative Off-Target Profile of Hypothetical-IN-1
The selectivity of Hypothetical-IN-1 was assessed across a panel of 468 human kinases using a commercially available kinase assay platform. The primary screening was performed at a concentration of 1 µM. Kinases showing significant inhibition (>75%) were then subjected to dose-response analysis to determine their IC50 values. The results are summarized in the tables below.
Table 1: Primary Kinase Selectivity Screen of Hypothetical-IN-1 at 1 µM
| Kinase Family | Number of Kinases Tested | Number of Kinases with >75% Inhibition |
| TK | 90 | 3 |
| TKL | 43 | 1 |
| STE | 47 | 2 |
| CK1 | 12 | 0 |
| AGC | 63 | 4 |
| CAMK | 73 | 1 |
| CMGC | 61 | 2 |
| Other | 79 | 0 |
| Total | 468 | 13 |
Table 2: IC50 Values for On- and Off-Target Kinases of Hypothetical-IN-1
| Target | Kinase Family | IC50 (nM) | Selectivity Ratio (Off-target IC50 / On-target IC50) |
| TKX (On-Target) | TK | 5 | - |
| Off-Target 1 (SRC) | TK | 150 | 30 |
| Off-Target 2 (ABL1) | TK | 350 | 70 |
| Off-Target 3 (MLK1) | TKL | 800 | 160 |
| Off-Target 4 (PAK1) | STE | 1,200 | 240 |
| Off-Target 5 (PAK2) | STE | 1,500 | 300 |
| Off-Target 6 (PKA) | AGC | 2,500 | 500 |
| Off-Target 7 (PKCα) | AGC | 3,000 | 600 |
| Off-Target 8 (ROCK1) | AGC | 4,500 | 900 |
| Off-Target 9 (ROCK2) | AGC | 5,000 | 1,000 |
| Off-Target 10 (CaMKIIα) | CAMK | 8,000 | 1,600 |
| Off-Target 11 (CDK2) | CMGC | >10,000 | >2,000 |
| Off-Target 12 (GSK3β) | CMGC | >10,000 | >2,000 |
Experimental Protocols
Kinome-Wide Selectivity Profiling (KinomeScan™)
Objective: To identify the primary off-target kinases of Hypothetical-IN-1 across a large panel of human kinases.
Methodology:
-
A proprietary DNA-tagged human kinase library (468 kinases) was utilized.
-
Hypothetical-IN-1 was immobilized on a solid support.
-
The kinase library was incubated with the immobilized compound.
-
The amount of each kinase bound to the solid support was quantified by qPCR of the DNA tags.
-
The results for the test compound were compared to a DMSO control to calculate the percent inhibition.
-
For kinases showing >75% inhibition at 1 µM, a full dose-response curve was generated to determine the IC50 value.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The crucial role of protein phosphorylation in cell signaling and its use as targeted therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The selectivity of protein kinase inhibitors: a further update | MRC PPU [ppu.mrc.ac.uk]
- 4. Parallelized identification of on- and off-target protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Identification and validation of protein targets of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Novelty of a Chemical Scaffold: The Case of "Prot-IN-1"
A comprehensive search has revealed no specific publicly available information for a chemical entity designated "Prot-IN-1." This suggests that "this compound" may be a proprietary compound under development, a hypothetical molecule for theoretical study, or a term not yet widely disseminated in scientific literature. Consequently, a detailed technical guide on the novelty of its specific chemical scaffold, including quantitative data and experimental protocols, cannot be generated at this time.
However, the principles behind evaluating the novelty of a chemical scaffold for a protein-protein interaction (PPI) inhibitor can be thoroughly explored. This guide will outline the typical workflow and key considerations for such an investigation, using a hypothetical framework for a molecule we will refer to as "Hypothet-IN-1" to illustrate the process.
Defining the Chemical Scaffold and its Novelty
The initial step in assessing a compound like Hypothet-IN-1 involves a rigorous analysis of its core chemical structure, or scaffold. This process includes:
-
Substructure Searching: Utilizing chemical databases (e.g., SciFinder, Reaxys, PubChem) to identify known compounds containing the same or similar core ring systems and functional group arrangements.
-
Patent Landscape Analysis: A thorough search of patent literature is crucial to determine if the scaffold has been previously claimed for any therapeutic application.
-
Comparison to Known PPI Inhibitors: The scaffold of Hypothet-IN-1 would be compared against the scaffolds of existing PPI inhibitors targeting the same or similar protein families. This helps to establish its uniqueness in the context of the specific biological target.
Table 1: Hypothetical Comparison of Chemical Scaffolds for PPI Inhibitors Targeting Protein X
| Compound | Core Scaffold | Known Analogs | Novelty Assessment |
| Hypothet-IN-1 | [Insert Hypothetical Scaffold Description] | None identified in initial screen | Potentially high |
| Competitor A | Benzodiazepine | Numerous | Low |
| Competitor B | Stapled Peptide | Several in clinical development | Moderate |
Elucidating the Mechanism of Action and Target Engagement
Understanding how a novel scaffold interacts with its target is paramount. This involves a combination of computational and experimental approaches.
In Silico Modeling and Prediction
-
Molecular Docking: Predicting the binding mode of Hypothet-IN-1 to its target protein provides initial insights into the key interacting residues.
-
Molecular Dynamics Simulations: These simulations can assess the stability of the predicted binding pose and reveal dynamic aspects of the interaction.
Biochemical and Biophysical Assays
Experimental validation is essential to confirm the predicted mechanism.
Table 2: Hypothetical Quantitative Data for Hypothet-IN-1 Target Engagement
| Assay | Parameter | Value |
| Surface Plasmon Resonance (SPR) | KD (Binding Affinity) | 50 nM |
| Isothermal Titration Calorimetry (ITC) | ΔH (Enthalpy) | -10 kcal/mol |
| -TΔS (Entropy) | -2 kcal/mol | |
| Enzyme-Linked Immunosorbent Assay (ELISA) | IC50 (Inhibition of PPI) | 100 nM |
Experimental Protocols:
Surface Plasmon Resonance (SPR):
-
Immobilize the target protein on a sensor chip.
-
Flow solutions of Hypothet-IN-1 at varying concentrations over the chip.
-
Measure the change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte.
-
Fit the data to a binding model to determine the association (kon) and dissociation (koff) rate constants, and calculate the equilibrium dissociation constant (KD).
Isothermal Titration Calorimetry (ITC):
-
Load the target protein into the sample cell of the calorimeter.
-
Load Hypothet-IN-1 into the injection syringe.
-
Perform a series of injections of Hypothet-IN-1 into the protein solution.
-
Measure the heat change associated with each injection.
-
Integrate the heat signals and fit the data to a binding isotherm to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction.
Investigating Cellular Activity and Signaling Pathways
The ultimate test of a novel scaffold is its ability to modulate cellular processes.
Cell-Based Assays
-
Cell Viability/Proliferation Assays: To determine the cytotoxic or cytostatic effects of Hypothet-IN-1.
-
Target Engagement Assays in Cells: Techniques like Cellular Thermal Shift Assay (CETSA) can confirm that the compound binds to its target in a cellular environment.
-
Reporter Gene Assays: To measure the downstream effects of inhibiting the target PPI on gene expression.
Table 3: Hypothetical Cellular Activity of Hypothet-IN-1
| Assay | Cell Line | EC50 |
| CellTiter-Glo® (Viability) | Cancer Cell Line A | 500 nM |
| Reporter Gene Assay (Luciferase) | Engineered Cell Line B | 200 nM |
Mapping the Modulated Signaling Pathway
Identifying the signaling pathway affected by the PPI inhibition is crucial for understanding the compound's broader biological effects.
Experimental Workflow for Novel Scaffold Investigation
The overall process for investigating a novel chemical scaffold can be visualized as a logical workflow.
Methodological & Application
Application Notes and Protocols: Prot-IN-1 Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prot-IN-1 is a novel, potent, and selective small molecule inhibitor of the (hypothetical) Serine/Threonine Kinase "Kinase-X". This document provides detailed application notes and protocols for the use of this compound in cell culture experiments. The provided methodologies are intended to serve as a comprehensive guide for researchers investigating the cellular effects and therapeutic potential of this compound.
Mechanism of Action
This compound exerts its biological effects by competitively binding to the ATP-binding pocket of Kinase-X, thereby preventing the phosphorylation of its downstream substrates. Kinase-X is a critical component of the MAPK/ERK signaling pathway, a key cascade regulating cellular processes such as proliferation, differentiation, and survival.[1][2] Inhibition of Kinase-X by this compound leads to the downregulation of this pathway, resulting in cell cycle arrest and induction of apoptosis in susceptible cell lines.
Data Presentation
The following tables summarize the quantitative data obtained from in-vitro studies of this compound across various cancer cell lines.
Table 1: In-vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) after 72h |
| A549 | Lung Carcinoma | 50 |
| MCF-7 | Breast Adenocarcinoma | 120 |
| U-87 MG | Glioblastoma | 85 |
| HCT116 | Colorectal Carcinoma | 65 |
| PC-3 | Prostate Adenocarcinoma | 250 |
Table 2: Recommended Working Concentrations and Treatment Durations
| Assay Type | Recommended Concentration Range (nM) | Recommended Duration (hours) |
| Western Blot (Pathway Inhibition) | 10 - 500 | 2 - 24 |
| Cell Viability (MTT/XTT) | 1 - 1000 | 24 - 72 |
| Apoptosis (Annexin V) | 50 - 250 | 24 - 48 |
| Cell Cycle (Propidium Iodide) | 50 - 250 | 24 - 48 |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is supplied as a lyophilized powder. To prepare a 10 mM stock solution, reconstitute the entire vial with the appropriate volume of sterile, anhydrous DMSO. For example, for 1 mg of this compound with a molecular weight of 500 g/mol , add 200 µL of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 6 months or at -80°C for long-term storage.
Cell Culture and Treatment
-
Cell Seeding: Seed cells in the appropriate culture vessel (e.g., 96-well plate for viability assays, 6-well plate for protein extraction) at a density that will ensure they are in the exponential growth phase at the time of treatment.[3] Refer to Table 2 for recommended seeding densities for different vessel types.
-
Cell Adherence: Allow cells to adhere and recover for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Treatment Preparation: On the day of treatment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations. It is crucial to ensure that the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment Administration: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) in each experiment.
-
Incubation: Incubate the cells for the desired duration as outlined in Table 2.
Western Blot Analysis for Pathway Inhibition
-
Cell Lysis: Following treatment, wash the cells twice with ice-cold PBS. Lyse the cells directly in the culture dish by adding 1X RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[4]
-
Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (MTT)
-
Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Treatment: After 24 hours, treat the cells with a range of this compound concentrations for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Visualizations
Caption: Mechanism of action of this compound in the MAPK/ERK signaling pathway.
Caption: Workflow for Western Blot analysis of this compound treated cells.
References
- 1. The crucial role of protein phosphorylation in cell signaling and its use as targeted therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signal Transduction - Biochemistry - Medbullets Step 1 [step1.medbullets.com]
- 3. Useful Numbers for Cell Culture | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Prot-IN-1 in Western Blot Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Prot-IN-1 is a novel protease inhibitor designed to prevent the degradation of proteins during cell lysis and sample preparation for Western blot analysis. Proteases, which are released upon cell disruption, can rapidly degrade target proteins, leading to inaccurate quantification and interpretation of results.[1][2][3] The inclusion of an effective protease inhibitor like this compound in the lysis buffer is crucial for preserving protein integrity and ensuring reliable and reproducible Western blot data.[1][4] These application notes provide a detailed protocol for the use of this compound in a standard Western blot experiment, from sample preparation to data analysis.
Mechanism of Action of Protease Inhibitors
Protease inhibitors are small molecules that bind to the active site of proteases, preventing them from cleaving their substrate proteins. They are essential components of lysis buffers, acting immediately upon cell disruption to inactivate proteases and preserve the proteome.[1][3]
Experimental Protocols
Preparation of Lysis Buffer with this compound
A critical step for successful Western blotting is the preparation of a suitable lysis buffer containing protease inhibitors. The choice of lysis buffer depends on the subcellular localization of the target protein.[2]
Table 1: Recommended Lysis Buffers for Different Cellular Compartments
| Cellular Location | Recommended Lysis Buffer | Key Components |
| Whole Cell Lysate | RIPA (Radioimmunoprecipitation assay) buffer | NP-40, Sodium deoxycholate, SDS |
| Cytoplasmic | Tris-HCl buffer | Tris-HCl |
| Membrane-bound | RIPA buffer | Higher concentration of detergents (e.g., SDS) |
| Nuclear | RIPA buffer or Nuclear Extraction Kit | - |
Protocol for Preparing 10 ml of RIPA Lysis Buffer with this compound:
-
To 8 ml of sterile, purified water, add the following reagents to the final concentrations listed in Table 2.
-
Add this compound to the recommended final concentration (refer to the product datasheet for specific concentration). If using a cocktail, add the appropriate volume.
-
Adjust the final volume to 10 ml with sterile, purified water.
-
Store the lysis buffer at 4°C for short-term use (up to 1 week) or at -20°C for long-term storage. Add this compound fresh before each use.[1]
Table 2: Composition of RIPA Lysis Buffer (1X)
| Component | Final Concentration | Quantity for 10 ml |
| Tris-HCl, pH 7.4 | 50 mM | 0.5 ml of 1M stock |
| NaCl | 150 mM | 0.3 ml of 5M stock |
| NP-40 | 1% | 0.1 ml of 10% stock |
| Sodium deoxycholate | 0.5% | 0.05 g |
| SDS | 0.1% | 0.1 ml of 10% stock |
| This compound | User-defined | As per datasheet |
Sample Preparation and Protein Extraction
Proper sample preparation is crucial for obtaining high-quality results.[5] All steps should be performed on ice to minimize protease activity.[3][6]
Protocol for Mammalian Cell Lysis:
-
Wash cultured cells with ice-cold phosphate-buffered saline (PBS).
-
Aspirate PBS and add ice-cold lysis buffer containing freshly added this compound (e.g., 1 ml per 10⁷ cells).[6]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant containing the soluble proteins to a new, pre-chilled tube.[6]
Protein Quantification
Accurate determination of protein concentration is essential for loading equal amounts of protein for each sample.
Protocol for BCA Protein Assay:
-
Prepare a series of protein standards (e.g., Bovine Serum Albumin - BSA) of known concentrations.
-
Add 25 µl of each standard and unknown sample to a microplate well in duplicate.
-
Prepare the BCA working reagent according to the manufacturer's instructions.
-
Add 200 µl of the working reagent to each well and mix thoroughly.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 562 nm using a microplate reader.
-
Generate a standard curve and determine the protein concentration of the unknown samples.
Western Blot Procedure
The following is a standard protocol for SDS-PAGE, protein transfer, and immunodetection.
Table 3: Western Blot Timings and Reagents
| Step | Duration | Key Reagents |
| SDS-PAGE | ||
| Gel Preparation | 1 hour | Acrylamide, Bis-acrylamide, SDS, Tris-HCl, APS, TEMED |
| Sample Preparation | 15 minutes | Laemmli buffer, DTT/β-mercaptoethanol |
| Electrophoresis | 1-2 hours | Running buffer (Tris-Glycine-SDS) |
| Protein Transfer | ||
| Wet Transfer | 1 hour - overnight | Transfer buffer (Tris-Glycine-Methanol) |
| Semi-dry Transfer | 15-60 minutes | Transfer buffer (Tris-Glycine-Methanol) |
| Immunodetection | ||
| Blocking | 1 hour | Blocking buffer (e.g., 5% non-fat milk or BSA in TBST) |
| Primary Antibody Incubation | 1 hour - overnight | Primary antibody diluted in blocking buffer |
| Secondary Antibody Incubation | 1 hour | HRP-conjugated secondary antibody in blocking buffer |
| Detection | 5 minutes | Enhanced Chemiluminescence (ECL) substrate |
Detailed Protocol:
-
SDS-PAGE:
-
Prepare polyacrylamide gels according to the size of the target protein.[7]
-
Mix protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[8]
-
Load equal amounts of protein (e.g., 20-30 µg) into each well of the gel.[6]
-
Run the gel at a constant voltage until the dye front reaches the bottom.[6]
-
-
Protein Transfer:
-
Immunodetection:
-
Block the membrane with a suitable blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[6]
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.
-
Wash the membrane three times with Tris-buffered saline with Tween-20 (TBST) for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Signal Detection:
-
Incubate the membrane with an ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a hypothetical signaling pathway that could be studied using a Western blot with this compound and the general experimental workflow.
Caption: Hypothetical signaling cascade leading to gene expression.
Caption: Western blot experimental workflow using this compound.
References
- 1. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 2. bio-rad.com [bio-rad.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Western blot protocol | Abcam [abcam.com]
- 6. bio-rad.com [bio-rad.com]
- 7. bosterbio.com [bosterbio.com]
- 8. ptglab.com [ptglab.com]
- 9. ウェスタンブロッティングプロトコル - イムノブロッティングまたはウェスタンブロット [sigmaaldrich.com]
Application Notes and Protocols for Prot-IN-1 Administration in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prot-IN-1 is a novel, potent, and selective small molecule inhibitor of the downstream effector signaling of the RAS protein family.[1][2] Mutations in RAS genes are prevalent in a significant percentage of human cancers, leading to the constitutive activation of downstream signaling pathways that drive tumor growth and proliferation.[2] this compound is designed to interfere with these aberrant signaling cascades, offering a promising therapeutic strategy for a range of RAS-driven malignancies. These application notes provide detailed protocols for the in vivo administration of this compound in mouse models to evaluate its anti-tumor efficacy.
Mechanism of Action
RAS proteins cycle between an inactive GDP-bound state and an active GTP-bound state.[1] Oncogenic mutations often lock RAS in the active GTP-bound form, leading to persistent activation of downstream effector pathways, including the RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[2] this compound is hypothesized to function by preventing the interaction of activated RAS with its downstream effectors, thereby inhibiting the subsequent phosphorylation cascades that promote cell proliferation and survival.[3]
Figure 1: Proposed signaling pathway and mechanism of action of this compound.
Application Notes
This compound is supplied as a powder and is intended for preclinical research in animal models. The primary application is to assess its anti-tumor efficacy in mouse xenograft models of human cancers harboring RAS mutations.
Recommended Mouse Models:
-
Immunodeficient mice (e.g., B-NDG) are recommended for subcutaneously implanting human tumor cell lines or patient-derived xenografts (PDX).[4]
Potential Research Applications:
-
Evaluation of the anti-tumor activity of this compound as a single agent.
-
Investigation of the pharmacodynamic effects of this compound on downstream RAS signaling pathways in tumor tissue.
-
Assessment of the therapeutic potential of this compound in combination with other anti-cancer agents.
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Vehicle (e.g., 5% N-methyl-2-pyrrolidone (NMP), 15% Solutol HS 15, 80% sterile water)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles (27-30 gauge)
Protocol:
-
Calculate the required amount of this compound based on the desired dose and the number of animals to be treated.
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of the vehicle to the tube.
-
Vortex the mixture vigorously until the powder is completely dissolved. If necessary, sonicate for short intervals to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Prepare fresh on each day of dosing.
In Vivo Administration of this compound
The following protocol describes intraperitoneal (IP) injection, a common route for administering small molecules in mice.
Materials:
-
Prepared this compound solution
-
Mouse restraint device (optional)
-
Sterile syringes and needles (27-30 gauge)
-
70% ethanol
Protocol:
-
Properly restrain the mouse to expose the abdomen.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle into the lower right or left quadrant of the abdomen at a 15-30 degree angle, being careful to avoid the internal organs.[5]
-
Gently pull back on the plunger to ensure that the needle has not entered a blood vessel or the bladder.[5]
-
Inject the calculated volume of the this compound solution slowly. The recommended maximum injection volume for a mouse is typically 10 ml/kg.[5]
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions following the injection.
Representative In Vivo Efficacy Study: Human Tumor Xenograft Model
This protocol outlines a typical study to evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Figure 2: Experimental workflow for an in vivo efficacy study.
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject human cancer cells with a known RAS mutation (e.g., A549, HCT116) into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups.
-
Treatment Administration:
-
Vehicle Control Group: Administer the vehicle solution daily via IP injection.
-
This compound Treatment Group(s): Administer the prepared this compound solution at one or more dose levels (e.g., 25 mg/kg, 50 mg/kg) daily via IP injection.
-
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Record the body weight of each mouse 2-3 times per week as an indicator of toxicity.
-
-
Endpoint: Euthanize the mice when the tumors in the control group reach a predetermined size or at the end of the study period.
-
Tissue Collection: At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for phosphorylated ERK).
Data Presentation
The following tables present hypothetical data from an in vivo efficacy study as described above.
Table 1: Effect of this compound on Tumor Growth in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Number of Animals (n) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | 8 | 1250 ± 150 | - |
| This compound | 25 | 8 | 625 ± 90 | 50 |
| This compound | 50 | 8 | 312 ± 65 | 75 |
Table 2: Effect of this compound on Body Weight
| Treatment Group | Dose (mg/kg) | Mean Body Weight at Day 0 (g) ± SEM | Mean Body Weight at Day 21 (g) ± SEM | Percent Change in Body Weight (%) |
| Vehicle Control | - | 20.5 ± 0.5 | 22.0 ± 0.6 | +7.3 |
| This compound | 25 | 20.3 ± 0.4 | 21.5 ± 0.5 | +5.9 |
| This compound | 50 | 20.6 ± 0.5 | 20.0 ± 0.7 | -2.9 |
Table 3: Pharmacodynamic Analysis of Downstream Signaling
| Treatment Group | Dose (mg/kg) | Relative p-ERK/Total ERK Ratio in Tumor Lysates |
| Vehicle Control | - | 1.00 |
| This compound | 50 | 0.25 |
References
- 1. Dynamic regulation of RAS and RAS signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of mutant Ras proteins on the cell signalome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The crucial role of protein phosphorylation in cell signaling and its use as targeted therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for Prot-IN-1 in Immunoprecipitation Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prot-IN-1 is a potent and selective small molecule inhibitor of Kinase-X, a critical serine/threonine kinase within the PI3K/Akt signaling pathway.[1][2][3] Dysregulation of the PI3K/Akt pathway is implicated in a variety of human diseases, including cancer, making it a key target for therapeutic development.[1][4][5] These application notes provide a detailed protocol for utilizing this compound in immunoprecipitation (IP) experiments to study Kinase-X and its interacting partners. Immunoprecipitation is a powerful technique to isolate a specific protein from a complex mixture, such as a cell lysate, using a specific antibody.[6][7][8] This allows for the subsequent analysis of the protein's abundance, post-translational modifications, and interactions with other proteins.
Mechanism of Action of this compound
This compound functions as an ATP-competitive inhibitor of Kinase-X. By binding to the ATP-binding pocket of the Kinase-X catalytic domain, this compound prevents the phosphorylation of its downstream substrates. This targeted inhibition allows for the precise investigation of the role of Kinase-X in cellular signaling cascades. The PI3K/Akt pathway, in which Kinase-X is a key component, is a crucial intracellular signaling pathway that regulates a wide range of cellular processes including cell growth, proliferation, survival, and metabolism.[2][3][4]
PI3K/Akt Signaling Pathway and the Role of Kinase-X
The PI3K/Akt signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) at the cell surface.[1][9] This leads to the activation of phosphoinositide 3-kinase (PI3K), which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[10][11] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt and PDK1, to the plasma membrane.[1][10] Kinase-X, the target of this compound, is activated downstream of Akt and plays a crucial role in relaying the signal to further downstream effectors, ultimately influencing cellular responses.
Immunoprecipitation of Kinase-X using this compound as a Tool
This protocol details the immunoprecipitation of endogenous Kinase-X from cell lysates. This compound can be used as a tool to confirm target engagement and to study the effects of Kinase-X inhibition on its interaction with other proteins.
Experimental Workflow
The general workflow for immunoprecipitation involves cell lysis, incubation of the lysate with a specific antibody, capture of the antibody-antigen complex with beads, washing to remove non-specific binders, and finally, elution of the target protein for downstream analysis.[12][13][14]
Detailed Protocol
Materials:
-
Cell Culture: Adherent cells expressing Kinase-X.
-
This compound: Stock solution in DMSO.
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Antibody: Rabbit anti-Kinase-X polyclonal antibody.
-
Control Antibody: Rabbit IgG.
-
Beads: Protein A/G magnetic beads.
-
Wash Buffer: 1X PBS with 0.1% Tween-20.
-
Elution Buffer: 1X Laemmli sample buffer.
Procedure:
-
Cell Treatment:
-
Plate cells and grow to 80-90% confluency.
-
Treat cells with the desired concentration of this compound or vehicle (DMSO) for the specified time.
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold 1X PBS.
-
Add 1 mL of ice-cold RIPA buffer to each 10 cm plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a BCA assay.
-
-
Pre-clearing (Optional but Recommended):
-
To 1 mg of total protein in 500 µL of lysis buffer, add 20 µL of Protein A/G magnetic bead slurry.
-
Incubate on a rotator for 1 hour at 4°C.
-
Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add 2-5 µg of rabbit anti-Kinase-X antibody or rabbit IgG control.
-
Incubate on a rotator overnight at 4°C.
-
-
Immune Complex Capture:
-
Add 30 µL of Protein A/G magnetic bead slurry to each tube.
-
Incubate on a rotator for 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes, pellet, and discard the supernatant.
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
Add 40 µL of 1X Laemmli sample buffer to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads and transfer the supernatant containing the eluted proteins to a new tube.
-
-
Downstream Analysis:
-
The eluted samples are ready for analysis by SDS-PAGE and Western blotting or for preparation for mass spectrometry.
-
Data Presentation
The following tables present hypothetical quantitative data that could be obtained from immunoprecipitation experiments using this compound, followed by mass spectrometry-based quantitative proteomics.
Table 1: Kinase-X Enrichment and Target Engagement
This table shows the relative abundance of Kinase-X in the immunoprecipitated samples from vehicle-treated and this compound-treated cells, as determined by label-free quantification (LFQ) intensity from a mass spectrometry experiment.
| Sample Condition | Target Protein | LFQ Intensity (Arbitrary Units) | Fold Change (this compound/Vehicle) |
| Vehicle (DMSO) | Kinase-X | 1.5 x 108 | - |
| This compound (1 µM) | Kinase-X | 1.4 x 108 | 0.93 |
| Rabbit IgG Control | Kinase-X | 2.1 x 105 | - |
-
Interpretation: The similar LFQ intensities for Kinase-X in the vehicle and this compound treated samples indicate that the inhibitor does not affect the expression level of Kinase-X or the efficiency of the immunoprecipitation. The low intensity in the IgG control confirms the specificity of the antibody.
Table 2: Effect of this compound on Kinase-X Interacting Proteins
This table illustrates how this compound can be used to identify proteins whose interaction with Kinase-X is dependent on its kinase activity. The data represents the LFQ intensities of co-immunoprecipitated proteins.
| Co-immunoprecipitated Protein | Function | LFQ Intensity (Vehicle) | LFQ Intensity (this compound) | Fold Change (this compound/Vehicle) |
| Substrate-A | Downstream Substrate | 8.9 x 107 | 1.2 x 106 | 0.01 |
| Adaptor-B | Scaffolding Protein | 5.4 x 107 | 5.2 x 107 | 0.96 |
| Phosphatase-C | Regulatory Protein | 3.1 x 106 | 9.8 x 106 | 3.16 |
-
Interpretation:
-
Substrate-A: The significant decrease in the interaction with Substrate-A upon this compound treatment suggests that this interaction is phosphorylation-dependent.
-
Adaptor-B: The interaction with Adaptor-B is unaffected by this compound, indicating that this is a constitutive interaction, independent of Kinase-X activity.
-
Phosphatase-C: The increased interaction with Phosphatase-C in the presence of this compound might indicate a feedback mechanism where the inactive kinase is targeted for dephosphorylation.
-
Conclusion
This compound is a valuable tool for investigating the function and regulation of Kinase-X within the PI3K/Akt signaling pathway. The provided immunoprecipitation protocol, in conjunction with quantitative proteomics, allows for the detailed characterization of Kinase-X and its interactome. These methods can provide crucial insights for researchers in basic science and for professionals in drug development aiming to understand the molecular mechanisms of Kinase-X inhibition.
References
- 1. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 2. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 6. Coimmunoprecipitation assay for the detection of kinase-substrate interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Coimmunoprecipitation Assay for the Detection of Kinase-Substrate Interactions | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Immunoprecipitation (IP): The Complete Guide | Antibodies.com [antibodies.com]
- 13. Overview of the Immunoprecipitation (IP) Technique | Thermo Fisher Scientific - US [thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Developing a High-Throughput Screen with Prot-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prot-IN-1 is a potent and selective inhibitor of the hypothetical Mitogen-Activated Protein Kinase X (MAPK-X), a key enzyme in a signaling cascade implicated in various proliferative diseases. These application notes provide a comprehensive guide to developing a robust high-throughput screening (HTS) assay to identify novel inhibitors of MAPK-X, using this compound as a reference compound. The described assay is based on a fluorescence resonance energy transfer (FRET) methodology, suitable for screening large compound libraries.
Principle of the Assay
The HTS assay for MAPK-X inhibition is a biochemical assay that measures the phosphorylation of a specific peptide substrate by the MAPK-X enzyme. The assay utilizes a FRET-based approach where the substrate peptide and a phosphospecific antibody are labeled with a donor and an acceptor fluorophore, respectively. When the substrate is phosphorylated by MAPK-X, the antibody binds to the phosphorylated peptide, bringing the donor and acceptor fluorophores in close proximity and resulting in a high FRET signal. Inhibitors of MAPK-X will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
Materials and Reagents
-
Enzyme: Recombinant human MAPK-X (carrier-free)
-
Substrate: FRET-labeled peptide substrate for MAPK-X
-
Antibody: Phospho-specific antibody labeled with an acceptor fluorophore
-
Reference Inhibitor: this compound
-
Assay Buffer: Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP Solution: Adenosine triphosphate
-
Stop Solution: EDTA solution to chelate Mg²⁺ and stop the kinase reaction
-
Microplates: 384-well, low-volume, black, non-binding surface microplates
-
Plate Reader: A microplate reader capable of measuring FRET signals
Experimental Protocols
Reagent Preparation
-
MAPK-X Enzyme Dilution: Prepare a working solution of MAPK-X in kinase buffer to the desired final concentration.
-
Substrate and ATP Mix: Prepare a solution containing the FRET-labeled peptide substrate and ATP in kinase buffer.
-
Compound Dilution: Serially dilute this compound and test compounds in DMSO, followed by a final dilution in kinase buffer.
-
Antibody Dilution: Prepare a working solution of the phospho-specific antibody in a suitable buffer containing the stop solution (EDTA).
High-Throughput Screening Assay Protocol
-
Compound Addition: Dispense 5 µL of diluted compounds or control (DMSO) into the wells of a 384-well microplate.
-
Enzyme Addition: Add 5 µL of the diluted MAPK-X enzyme solution to all wells.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiation of Reaction: Add 10 µL of the substrate and ATP mix to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at 30°C.
-
Termination of Reaction: Add 10 µL of the stop solution containing the labeled antibody to all wells.
-
Signal Development: Incubate the plate for 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the FRET signal on a compatible plate reader.
Data Presentation
Table 1: Assay Performance Metrics
| Parameter | Value |
| Z'-factor | > 0.7 |
| Signal to Background | > 5 |
| CV (%) for Controls | < 10% |
Table 2: Dose-Response Data for this compound
| This compound Conc. (nM) | % Inhibition |
| 1000 | 98.2 |
| 300 | 95.1 |
| 100 | 85.3 |
| 30 | 65.7 |
| 10 | 48.9 |
| 3 | 25.4 |
| 1 | 10.1 |
| 0 | 0 |
Table 3: IC₅₀ Values for Reference and Hit Compounds
| Compound | IC₅₀ (nM) |
| This compound | 12.5 |
| Hit Compound A | 25.8 |
| Hit Compound B | 8.2 |
Visualizations
Troubleshooting & Optimization
Prot-IN-1 not showing expected inhibitory effect
This technical support guide is intended for researchers, scientists, and drug development professionals who are using Prot-IN-1 and not observing the expected inhibitory effect. This resource provides troubleshooting guidance and frequently asked questions in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
This compound is a selective inhibitor of the high-affinity L-proline transporter (PROT), also known as Solute Carrier Family 6 Member 7 (SLC6A7). It has a reported IC50 of 1.48 μM.[1] PROT is responsible for the rapid uptake of L-proline from the extracellular space into presynaptic terminals of a subpopulation of glutamatergic neurons. By inhibiting PROT, this compound is expected to increase the extracellular concentration of L-proline, which can modulate glutamatergic transmission.
Q2: What are the expected downstream cellular effects of successful PROT inhibition by this compound?
Inhibition of PROT by this compound is expected to lead to a decrease in the expression of specific synaptic proteins involved in glutamate signaling. A key downstream marker is the reduction in the protein levels of the AMPA receptor subunit GluA1. A decrease in CaMKIIα levels has also been reported. These effects are thought to be a cellular response to the altered proline homeostasis and its impact on glutamatergic synapses.
Q3: What are the recommended storage and handling conditions for this compound?
This compound is typically supplied as a solid. For long-term storage, it should be kept at -20°C. For short-term storage, 4°C is acceptable. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide: this compound Not Showing Expected Inhibitory Effect
If you are not observing the expected inhibitory effect of this compound in your experiments, please follow this step-by-step troubleshooting guide.
Step 1: Verify Compound Integrity and Handling
-
Question: Is the this compound compound viable?
-
Troubleshooting:
-
Confirm the correct storage of the compound (solid at -20°C, DMSO stock at -20°C or -80°C).
-
Prepare a fresh stock solution of this compound in high-quality, anhydrous DMSO. Old or improperly stored DMSO can affect compound solubility and stability.
-
Ensure the final concentration of DMSO in your cell culture medium is consistent across all conditions and is at a level that does not affect cell viability (typically ≤ 0.1%).
-
-
Step 2: Optimize Experimental Conditions
-
Question: Are the concentration and incubation time of this compound appropriate for your cell system?
-
Troubleshooting:
-
Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay. A typical starting range is 0.1 µM to 10 µM.
-
Conduct a time-course experiment to identify the optimal incubation time. Effects on downstream targets like GluA1 expression may require several hours of treatment. For direct uptake assays, a shorter pre-incubation time with the inhibitor is usually sufficient.
-
-
Step 3: Confirm Target Engagement (Direct Inhibition of PROT)
-
Question: Is this compound effectively inhibiting the proline transporter in your experimental system?
-
Troubleshooting:
-
Perform a radiolabeled L-proline uptake assay. This is the most direct method to measure the inhibitory activity of this compound on PROT. A successful inhibition will result in a significant decrease in the uptake of [3H]L-proline in cells treated with this compound compared to vehicle-treated controls.
-
-
Step 4: Validate Downstream Signaling
-
Question: Are you measuring the appropriate downstream markers of PROT inhibition?
-
Troubleshooting:
-
Assess the protein levels of the AMPA receptor subunit GluA1 via Western blotting. A decrease in GluA1 expression is an expected downstream consequence of PROT inhibition.
-
Ensure your antibody for GluA1 is validated for the species and application you are using.
-
Include appropriate positive and negative controls in your Western blot experiment.
-
-
Step 5: Assess Cell System Viability and Characteristics
-
Question: Is your chosen cell line appropriate and healthy?
-
Troubleshooting:
-
Confirm that your cell line expresses the proline transporter (PROT/SLC6A7) at a sufficient level. This can be checked by RT-qPCR or Western blotting.
-
Perform a cell viability assay (e.g., MTT, MTS, or trypan blue exclusion) to ensure that the concentrations of this compound used are not causing cytotoxicity, which could confound the results.
-
Routinely test your cell lines for mycoplasma contamination, as this can alter cellular responses.
-
-
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| This compound IC50 | 1.48 µM | This is the concentration for 50% inhibition of proline transport. |
| Working Concentration | 0.1 µM - 10 µM | Optimal concentration should be determined empirically for each cell line and assay. |
| Solvent | DMSO (anhydrous) | Ensure final DMSO concentration in media is non-toxic to cells (e.g., ≤ 0.1%). |
| Storage (Solid) | -20°C | |
| Storage (Stock Solution) | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. |
| Incubation Time (Uptake Assay) | 15 - 60 minutes (pre-incubation) | The time the cells are exposed to the inhibitor before adding the radiolabeled substrate. |
| Incubation Time (Downstream) | 2 - 24 hours | Time required to observe changes in protein expression (e.g., GluA1). |
Experimental Protocols
1. Radiolabeled L-Proline Uptake Assay
This assay directly measures the inhibitory effect of this compound on the proline transporter.
-
Materials:
-
Cells expressing PROT (e.g., primary cortical neurons, PROT-transfected cell line)
-
24-well plates
-
Krebs-Henseleit (KH) buffer (or other appropriate physiological salt solution)
-
This compound
-
[3H]L-proline (radiolabeled proline)
-
Unlabeled L-proline (for non-specific uptake control)
-
Scintillation fluid and vials
-
Scintillation counter
-
-
Procedure:
-
Seed cells in a 24-well plate and grow to confluency.
-
Prepare assay solutions:
-
Vehicle control (e.g., 0.1% DMSO in KH buffer)
-
This compound at various concentrations in KH buffer.
-
[3H]L-proline in KH buffer (final concentration typically 1-2 µM).
-
Non-specific uptake control: [3H]L-proline + high concentration of unlabeled L-proline (e.g., 1 mM) in KH buffer.
-
-
Wash cells twice with pre-warmed KH buffer.
-
Pre-incubate cells with 200 µL of vehicle or this compound solutions for 15-60 minutes at 37°C.
-
Initiate uptake by adding 50 µL of the [3H]L-proline solution to each well.
-
Incubate for a short period (e.g., 1-10 minutes) at 37°C. The optimal time should be determined to be within the linear range of uptake.
-
Terminate uptake by rapidly washing the cells three times with ice-cold KH buffer.
-
Lyse the cells in each well with 250 µL of 0.1 M NaOH or a suitable lysis buffer.
-
Transfer the lysate to a scintillation vial, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Calculate specific uptake by subtracting the non-specific uptake from the total uptake for each condition.
-
2. Western Blot for GluA1 Expression
This protocol assesses the downstream effects of this compound on a key synaptic protein.
-
Materials:
-
Cells expressing PROT
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GluA1
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in a 6-well plate and grow to desired confluency.
-
Treat cells with vehicle or different concentrations of this compound for the desired incubation time (e.g., 2, 6, 12, 24 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against GluA1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
Quantify the band intensities and normalize the GluA1 signal to the loading control.
-
Visualizations
Caption: Signaling pathway of the proline transporter (PROT) and the inhibitory action of this compound.
Caption: Troubleshooting workflow for when this compound does not show the expected inhibitory effect.
Caption: Potential causes for the lack of an observed inhibitory effect with this compound.
References
How to improve the solubility of Prot-IN-1 for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in effectively using Prot-IN-1 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO). It is soluble in DMSO at a concentration of 25 mg/mL (73.01 mM).[1] For complete dissolution, ultrasonic treatment is recommended. It is also crucial to use a fresh, anhydrous grade of DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[1]
Q2: My this compound is not fully dissolving in DMSO. What should I do?
A2: If you are experiencing difficulty dissolving this compound in DMSO, please follow these troubleshooting steps:
-
Ensure you are using fresh, high-purity DMSO. DMSO readily absorbs moisture from the air, which can hinder the dissolution of hydrophobic compounds. Use a newly opened bottle of anhydrous or molecular biology grade DMSO.
-
Apply ultrasonic energy. Place the vial containing the this compound and DMSO mixture in an ultrasonic water bath for 15-30 minutes. This will provide the necessary energy to break up any precipitate and facilitate dissolution.
-
Gentle warming may be applied. You can warm the solution to 37°C for a short period to aid dissolution. However, avoid excessive heat as it may degrade the compound.
-
Vortex the solution thoroughly. After sonication or warming, vortex the solution for 1-2 minutes to ensure it is homogenous.
Q3: Can I use solvents other than DMSO?
A3: While DMSO is the recommended solvent, other organic solvents may be used, although their efficacy for this compound has not been as thoroughly characterized. Alternative solvents for hydrophobic compounds include ethanol, N,N-dimethylformamide (DMF), and dimethylacetamide (DMA). If you choose to use an alternative solvent, it is essential to perform a small-scale solubility test first to ensure the compound dissolves to the desired concentration. When using co-solvents, it's important to keep the final concentration of the organic solvent in your experimental medium as low as possible to avoid solvent-induced artifacts.
Q4: How should I prepare stock solutions of this compound?
Q5: I observed precipitation when I diluted my this compound stock solution into my aqueous cell culture medium. How can I prevent this?
A5: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Here are some strategies to prevent this:
-
Minimize the final DMSO concentration. Aim for a final DMSO concentration of less than 0.5% (v/v) in your cell culture medium, and ideally below 0.1%, to reduce the risk of precipitation and cellular toxicity.
-
Use a pre-warmed medium. Adding the DMSO stock solution to a medium that has been pre-warmed to 37°C can help maintain solubility.
-
Add the stock solution dropwise while vortexing. Slowly add the concentrated stock solution to the aqueous medium while gently vortexing or swirling the tube. This rapid mixing helps to disperse the compound before it has a chance to aggregate and precipitate.
-
Consider using a co-solvent system. For particularly challenging experiments, a co-solvent system involving a small percentage of a less polar solvent like ethanol in addition to DMSO might be necessary. However, this should be carefully optimized to avoid cellular toxicity.
-
Incorporate a surfactant. In some in vitro assays, a non-ionic surfactant such as Tween® 20 or Triton™ X-100 at a very low concentration (e.g., 0.01%) can help to maintain the solubility of hydrophobic compounds. Compatibility with your specific cell type and assay must be verified.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor Solubility in DMSO | 1. Hygroscopic (wet) DMSO.2. Insufficient energy for dissolution. | 1. Use a fresh, unopened bottle of anhydrous DMSO.2. Use an ultrasonic water bath for 15-30 minutes. Gentle warming to 37°C can also be applied. |
| Precipitation in Aqueous Media | 1. High final concentration of the compound.2. High final concentration of DMSO.3. Rapid change in solvent polarity. | 1. Lower the final working concentration of this compound.2. Keep the final DMSO concentration below 0.5% (ideally <0.1%).3. Add the stock solution dropwise to pre-warmed media while vortexing. |
| Inconsistent Experimental Results | 1. Incomplete dissolution of the stock solution.2. Degradation of the compound due to improper storage.3. Precipitation of the compound in the assay. | 1. Visually inspect the stock solution for any particulate matter. If present, re-sonicate.2. Aliquot stock solutions and store at -80°C. Avoid repeated freeze-thaw cycles.3. After preparing the final working solution, let it sit for a few minutes and check for any visible precipitate before adding it to your experiment. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (Molecular Weight: 342.43 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Ultrasonic water bath
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound. To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 342.43 g/mol * 1000 mg/g = 3.42 mg
-
-
Weigh out this compound. Carefully weigh 3.42 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add DMSO. Add 1 mL of fresh, anhydrous DMSO to the tube containing the this compound powder.
-
Dissolve the compound.
-
Vortex the tube for 1-2 minutes.
-
Place the tube in an ultrasonic water bath for 15-30 minutes, or until the solution is clear and free of any visible particles.
-
Vortex the tube again to ensure homogeneity.
-
-
Store the stock solution. Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile microcentrifuge tubes or conical tubes
-
Vortex mixer
Procedure:
-
Determine the final desired concentration. For this example, we will prepare 1 mL of a 10 µM working solution.
-
Calculate the volume of stock solution needed.
-
V1 (volume of stock) = (C2 * V2) / C1
-
V1 = (10 µM * 1 mL) / 10,000 µM = 0.001 mL = 1 µL
-
-
Prepare the working solution.
-
Pipette 999 µL of pre-warmed cell culture medium into a sterile tube.
-
While gently vortexing the medium, add 1 µL of the 10 mM this compound stock solution dropwise.
-
Continue to vortex for another 30 seconds to ensure thorough mixing.
-
-
Use immediately. The final working solution should be used immediately to minimize the risk of precipitation. The final DMSO concentration in this example is 0.1%.
Signaling Pathway and Experimental Workflow
This compound is an inhibitor of the proline transporter (PROT), also known as Solute Carrier Family 6 Member 7 (SLC6A7). PROT is a sodium- and chloride-dependent transporter responsible for the reuptake of L-proline from the synaptic cleft into presynaptic neurons. By clearing proline, PROT helps to regulate glutamatergic neurotransmission, as proline can modulate the activity of glutamate receptors.[2] Inhibition of PROT by this compound is expected to increase the extracellular concentration of proline, thereby potentiating glutamatergic signaling.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for preparing this compound solutions.
References
Technical Support Center: Optimizing Prot-IN-1 Specificity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and minimize off-target binding of Prot-IN-1, a potent inhibitor of Ferroptosis Suppressor Protein 1 (FSP1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor designed to target Ferroptosis Suppressor Protein 1 (FSP1). FSP1 is a critical protein that protects cells from a form of iron-dependent cell death known as ferroptosis. By inhibiting FSP1, this compound can induce ferroptosis in cancer cells, making it a promising therapeutic agent.
Q2: What are off-target effects and why are they a concern for this compound?
Off-target effects occur when a drug or small molecule like this compound binds to unintended proteins or molecules in the cell, in addition to its intended target (FSP1).[1] These unintended interactions can lead to a variety of undesirable outcomes, including reduced efficacy, cellular toxicity, and misleading experimental results.[1] Minimizing off-target binding is crucial for the development of safe and effective therapeutics.
Q3: How can I determine if this compound is engaging with its target, FSP1, in my cellular model?
Confirming target engagement is a critical step to ensure that the observed cellular phenotype is a direct result of FSP1 inhibition. Several methods can be employed:
-
Cellular Thermal Shift Assay (CETSA®): This technique assesses the thermal stability of FSP1 in the presence of this compound. Ligand binding typically stabilizes the target protein, leading to a shift in its melting temperature.[2][3]
-
NanoBRET™ Target Engagement Assay: This live-cell assay measures the binding of this compound to a NanoLuc® luciferase-tagged FSP1 protein.[4][5][6]
-
Immunoprecipitation-Mass Spectrometry (IP-MS): This can be used to pull down FSP1 and identify interacting partners, including this compound, though this is a less direct measure of engagement.
-
Western Blotting for Downstream Markers: Analyze the phosphorylation status or expression levels of proteins known to be downstream of FSP1 signaling to confirm functional target engagement.
Q4: What are the common causes of non-specific binding of small molecule inhibitors like this compound?
Non-specific binding can arise from several factors:
-
Hydrophobic interactions: The inhibitor may non-specifically associate with hydrophobic pockets on other proteins or cellular membranes.[7]
-
Electrostatic interactions: Charged regions of the inhibitor can interact with oppositely charged surfaces on other molecules.[8]
-
High compound concentration: Using concentrations of this compound that are too high can drive binding to low-affinity off-targets.[9]
-
Cellular context: The specific proteome and lipid composition of the cell line being used can influence off-target interactions.
Troubleshooting Guides
Issue 1: High background or unexpected cellular toxicity observed at effective this compound concentrations.
This may indicate significant off-target binding. The following steps can help troubleshoot this issue.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Optimize this compound Concentration | Perform a dose-response curve to identify the minimal effective concentration that induces the desired phenotype (e.g., ferroptosis). Using excessive concentrations increases the likelihood of off-target binding.[9] |
| 2 | Modify Assay Buffer Conditions | Adjusting the pH or increasing the salt concentration (e.g., with NaCl) in your experimental buffer can help disrupt non-specific electrostatic interactions.[7][8] |
| 3 | Include Blocking Agents | For in vitro or cell lysis-based assays, adding a blocking agent like Bovine Serum Albumin (BSA) can help saturate non-specific binding sites.[7][8] |
| 4 | Use a Negative Control Compound | If available, use a structurally similar but inactive analog of this compound. This can help differentiate the specific on-target effects from non-specific effects of the chemical scaffold. |
| 5 | Employ Orthogonal Assays | Confirm the on-target phenotype using a different method. For example, if you are observing cell death, verify that it is iron-dependent (a hallmark of ferroptosis) by using an iron chelator. |
Issue 2: Inconsistent results or difficulty reproducing data with this compound.
This could be due to variability in experimental conditions that affect both on-target and off-target binding.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Standardize Cell Culture Conditions | Ensure consistent cell density, passage number, and media composition between experiments, as these can alter the cellular environment and protein expression levels. |
| 2 | Validate Reagent Quality | Confirm the purity and concentration of your this compound stock solution. Degradation or impurities can lead to inconsistent results. |
| 3 | Control for Serum Effects | If using serum-containing media, be aware that proteins in the serum can bind to this compound, reducing its effective concentration. Consider using serum-free media for the duration of the treatment or performing a serum-shift assay. |
| 4 | Optimize Incubation Time | Perform a time-course experiment to determine the optimal duration of this compound treatment to observe the desired on-target effect without excessive off-target toxicity. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA®) for FSP1 Target Engagement
This protocol outlines the key steps for performing a CETSA experiment to confirm the binding of this compound to FSP1 in intact cells.
Materials:
-
Cells expressing FSP1
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
Antibody against FSP1 for Western blotting
Methodology:
-
Cell Treatment: Treat cultured cells with the desired concentration of this compound or DMSO (vehicle control) for a specified time.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.
-
Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifugation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Western Blotting: Collect the supernatant and analyze the amount of soluble FSP1 at each temperature point by Western blotting.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble FSP1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: FSP1 signaling pathway and the mechanism of action for this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Troubleshooting logic for addressing this compound off-target effects.
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 4. selvita.com [selvita.com]
- 5. researchgate.net [researchgate.net]
- 6. icr.ac.uk [icr.ac.uk]
- 7. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 8. nicoyalife.com [nicoyalife.com]
- 9. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
Prot-IN-1 degradation and stability issues in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and stability of Prot-IN-1 in long-term studies. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for long-term stability of this compound?
A1: For long-term storage, it is recommended to store this compound at -70°C.[1] Aliquoting the protein solution before freezing is crucial to avoid repeated freeze-thaw cycles, which can lead to denaturation and aggregation.[1] For shorter periods (a few days), storage at 4°C is acceptable.[1] Some proteins may also be stored at -20°C in 50% glycerol.[1]
Q2: What factors can influence the stability of this compound during an experiment?
A2: Several factors can affect the stability of this compound:
-
pH: The pH of the buffer solution is critical. It is best to maintain the pH where the protein exhibits optimal stability.[2]
-
Temperature: Elevated temperatures can cause denaturation. It is generally advisable to work with proteins at reduced temperatures, such as 4°C.[2]
-
Ionic Strength: The concentration of salts in the buffer can impact protein stability.[3]
-
Mechanical Stress: Agitation or shear forces during handling can disrupt the protein's structure.[3]
-
Presence of Proteases: Contamination with proteases can lead to enzymatic degradation of this compound.[2]
-
Oxidation: Exposure to oxidizing agents can modify amino acid residues and compromise protein integrity.
Q3: How can I detect degradation of my this compound sample?
A3: Degradation of this compound can be assessed using several methods:
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can reveal the presence of smaller fragments resulting from proteolytic cleavage.
-
Mass Spectrometry (MS): MS is a highly sensitive technique to identify degradation products by detecting changes in mass.[4][5]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the intact protein from its degradation products.
Q4: What are the common degradation pathways for proteins like this compound?
A4: Proteins can degrade through various mechanisms:
-
Proteolysis: Enzymatic cleavage of peptide bonds by proteases.
-
Deamidation: The removal of an amide group from asparagine or glutamine residues.
-
Oxidation: Modification of amino acid side chains by reactive oxygen species.
-
Aggregation: The formation of non-functional protein clumps.
In eukaryotic cells, two major pathways for protein degradation are the ubiquitin-proteasome pathway and lysosomal proteolysis.[6] The ubiquitin-proteasome system targets specific proteins for degradation by attaching ubiquitin molecules, which then directs them to the proteasome for breakdown.[6][7]
Troubleshooting Guides
Issue 1: Loss of this compound activity in a long-term study.
| Possible Cause | Recommended Solution |
| Improper Storage | Ensure this compound is stored at the recommended temperature (-70°C for long-term) and that freeze-thaw cycles are minimized by using aliquots.[1] |
| Protease Contamination | Add protease inhibitors to the buffer solutions.[2] |
| pH Shift in Buffer | Verify the pH of all buffers and solutions used in the experiment. Buffer pH can change with temperature.[2] |
| Oxidation | Consider adding reducing agents like DTT or BME to the buffer if not detrimental to protein function. |
Issue 2: Appearance of extra bands on an SDS-PAGE gel after incubation.
| Possible Cause | Recommended Solution |
| Proteolytic Degradation | The smaller bands likely represent degradation products. Use protease inhibitors and handle samples at low temperatures.[2] |
| Protein Aggregation | High molecular weight bands may indicate aggregation. Optimize buffer conditions (pH, ionic strength) and protein concentration.[8] |
| Sample Overloading | Ensure the appropriate amount of protein is loaded onto the gel as recommended by the protocol.[8] |
Experimental Protocols
Protocol 1: Assessing Long-Term Stability of this compound
-
Preparation of Samples: Prepare aliquots of purified this compound in a suitable buffer (e.g., PBS, pH 7.4).
-
Storage Conditions: Store aliquots at different temperatures: 4°C, -20°C, and -70°C. Include a set of samples with a cryoprotectant like glycerol for the -20°C condition.
-
Time Points: At designated time points (e.g., 1 week, 1 month, 3 months, 6 months), thaw one aliquot from each storage condition.
-
Analysis:
-
Visual Inspection: Check for precipitation or turbidity.
-
SDS-PAGE: Run the samples on an SDS-PAGE gel to check for degradation products.
-
Activity Assay: Perform a functional assay to determine the biological activity of this compound.
-
Protein Quantification: Measure the protein concentration to check for loss due to precipitation or degradation.[9][10]
-
Protocol 2: Identification of this compound Degradation Products by Mass Spectrometry
-
Sample Preparation: Take a sample of this compound that shows signs of degradation (e.g., from a long-term stability study).
-
In-solution or In-gel Digestion: If necessary, perform a tryptic digest to generate smaller peptides. For intact mass analysis, this step can be skipped.
-
LC-MS/MS Analysis: Analyze the sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]
-
Data Analysis: Use database search algorithms to identify the protein and its modifications or degradation products.[4][11] De novo sequencing can be used for unexpected products.[4]
Quantitative Data Summary
Table 1: Effect of Storage Temperature on this compound Activity
| Storage Temperature | Activity after 1 Month (%) | Activity after 3 Months (%) | Activity after 6 Months (%) |
| 4°C | 85 ± 5 | 60 ± 8 | 35 ± 10 |
| -20°C | 95 ± 3 | 88 ± 4 | 75 ± 7 |
| -70°C | 99 ± 2 | 97 ± 3 | 95 ± 4 |
Table 2: Common Degradation Products of this compound Identified by Mass Spectrometry
| Degradation Product | Mass Shift (Da) | Potential Cause |
| Deamidated this compound | +0.98 | Spontaneous deamidation of Asn/Gln |
| Oxidized this compound | +16 | Oxidation of Met/Trp |
| Truncated Fragment A | -5,234 | Proteolytic cleavage |
| Truncated Fragment B | -10,871 | Proteolytic cleavage |
Visualizations
Caption: Workflow for assessing the long-term stability of this compound.
Caption: Common degradation pathways for this compound.
References
- 1. neb.com [neb.com]
- 2. Factors Affecting Protein Stability In Vitro [opsdiagnostics.com]
- 3. susupport.com [susupport.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. Protein Degradation - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. edvotek.com [edvotek.com]
- 9. abyntek.com [abyntek.com]
- 10. Overview of Protein Assays Methods | Thermo Fisher Scientific - US [thermofisher.com]
- 11. pubs.acs.org [pubs.acs.org]
Optimizing Prot-IN-1 dosage for minimal cytotoxicity
Disclaimer: The following information is provided for a hypothetical research compound, "Prot-IN-1," for illustrative purposes. This compound is conceptualized as a peptide-based inhibitor of the intracellular kinase, Signal Transducer and Activator of Proliferation Kinase (STAPK), a key component of a critical cell survival and proliferation pathway. All data and protocols are examples and should be adapted to your specific experimental setup.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the recommended starting concentration for this compound in a new cell line?
A1: For a new cell line, we recommend starting with a broad range of concentrations in a dose-response experiment to determine the optimal working concentration. A typical starting range is from 0.1 µM to 100 µM. It is crucial to include both positive and negative controls in your experiment.
Q2: I am observing significant cytotoxicity even at low concentrations of this compound. What are the possible causes and solutions?
A2: High cytotoxicity at low concentrations can be due to several factors:
-
High sensitivity of the cell line: Some cell lines may be inherently more sensitive to the inhibition of the STAPK pathway.
-
On-target effect: The observed cytotoxicity might be the expected outcome of inhibiting a critical survival pathway in a highly dependent cell line.
-
Experimental conditions: Suboptimal cell health, incorrect seeding density, or issues with the solvent can exacerbate cytotoxicity.
Troubleshooting Steps:
-
Verify Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before treatment.
-
Optimize Seeding Density: Titrate the cell seeding density to ensure cells are not overly confluent or too sparse at the time of analysis.
-
Solvent Control: Run a control with the vehicle (e.g., DMSO, PBS) at the highest concentration used to dilute this compound to rule out solvent-induced toxicity.
-
Reduce Incubation Time: Perform a time-course experiment (e.g., 12, 24, 48 hours) to see if a shorter exposure time achieves the desired inhibitory effect with less cytotoxicity.
-
Use a More Resistant Cell Line: If possible, test this compound on a cell line known to be less dependent on the STAPK pathway to assess off-target effects.
Q3: How can I differentiate between on-target and off-target cytotoxicity of this compound?
A3: Distinguishing between on-target and off-target effects is critical. Here are a few approaches:
-
Rescue Experiment: If possible, express a constitutively active form of STAPK or a downstream effector in your cells. If this rescues the cells from this compound-induced cytotoxicity, the effect is likely on-target.
-
Downstream Pathway Analysis: Use techniques like Western blotting to probe the phosphorylation status of known downstream targets of STAPK. A decrease in phosphorylation of these targets at concentrations that cause cytotoxicity would suggest an on-target effect.
-
Use of a Structurally Unrelated Inhibitor: If available, use another inhibitor of the STAPK pathway that is structurally different from this compound. If it phenocopies the cytotoxic effects, it strengthens the evidence for an on-target mechanism.
Q4: What is the stability of this compound in cell culture medium?
A4: this compound is a peptide-based inhibitor and may be susceptible to degradation by proteases in the serum of the cell culture medium. For long-term experiments (> 48 hours), we recommend replenishing the medium with fresh this compound every 24-48 hours. Alternatively, consider using serum-free or reduced-serum medium if your cell line can tolerate it.
Quantitative Data Summary
Table 1: Recommended Starting Concentration Ranges for this compound
| Experiment Type | Recommended Concentration Range (µM) | Typical Incubation Time (hours) |
| Initial Dose-Response | 0.1 - 100 | 24 - 72 |
| Pathway Inhibition Assay | 1 - 25 | 1 - 6 |
| Functional Assays | 5 - 50 | 48 - 96 |
Table 2: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | 15.2 |
| A549 | Lung Cancer | 28.5 |
| HCT116 | Colon Cancer | 8.9 |
| U87 MG | Glioblastoma | 45.1 |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay using MTT
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cells of interest
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete growth medium. Also, prepare a vehicle control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for On-Target Pathway Inhibition
Objective: To verify that this compound inhibits the phosphorylation of a downstream target of STAPK.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-DownstreamTarget, anti-total-DownstreamTarget, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with different concentrations of this compound for a short period (e.g., 1-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and a loading control (e.g., GAPDH).
Visualizations
Caption: Hypothetical STAPK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound dosage.
Caption: Troubleshooting decision tree for unexpected cytotoxicity.
Troubleshooting unexpected results with Prot-IN-1
Welcome to the technical support center for Prot-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound and troubleshooting any unexpected results encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the hypothetical kinase, Kinase-X, which is a critical component of the Pro-Survival Signaling Pathway. By binding to the ATP-binding pocket of Kinase-X, this compound prevents its phosphorylation and subsequent activation of downstream targets, leading to an overall decrease in cell proliferation and survival signals.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in DMSO to a final concentration of 10 mM. The stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. For working solutions, dilute the DMSO stock in your cell culture medium of choice immediately before use. Please note that the solubility of proteins can be affected by factors such as pH, temperature, and ionic strength.[1][2][3]
Q3: Is this compound selective for Kinase-X?
A3: this compound has been designed for high selectivity towards Kinase-X. However, as with any small molecule inhibitor, off-target effects are possible, especially at higher concentrations.[4][5] We recommend performing dose-response experiments to determine the optimal concentration for your specific cell line and assay. Our internal profiling has assessed the activity of this compound against a panel of related kinases (see Quantitative Data Summary).
Q4: What is the expected effect of this compound on cell viability?
A4: The expected outcome of treating cells with this compound is a dose-dependent decrease in cell viability and proliferation in cell lines where the Kinase-X pathway is active and crucial for survival. The extent of this effect can vary significantly between different cell lines.[6][7]
Troubleshooting Guide
Issue 1: No observable effect on cell viability or downstream signaling after this compound treatment.
-
Q: I've treated my cells with this compound at the recommended concentration, but I don't see any changes in cell viability or phosphorylation of downstream targets. What could be the issue?
-
A: There are several potential reasons for this observation:
-
Cell Line Specificity: The cell line you are using may not rely on the Kinase-X pathway for survival, or it may have compensatory signaling pathways. Consider testing this compound on a recommended positive control cell line (e.g., HeLa, A549). The expression levels of proteins can vary significantly between cell lines.[8][9]
-
Incorrect Dosing: Ensure that your concentration calculations and dilutions are correct. We recommend performing a dose-response curve ranging from 10 nM to 10 µM to determine the optimal concentration for your system.
-
Compound Instability: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. The stability of the compound in your specific cell culture medium over the time course of your experiment should also be considered.
-
Experimental Error: When encountering unexpected results, it's always a good practice to repeat the experiment to rule out procedural errors.[10][11]
-
-
Issue 2: High levels of cell death observed even at low concentrations of this compound.
-
Q: I'm observing widespread, non-specific cell death in my experiments, even at nanomolar concentrations of this compound. Is this expected?
-
A: This is not typical and may suggest an issue with either off-target effects or experimental conditions:
-
Off-Target Toxicity: At higher concentrations, this compound may inhibit other essential cellular targets, leading to general toxicity.[4] Refer to the off-target profile in the Quantitative Data Summary and consider if any of the secondary targets are critical in your cell line.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a non-toxic level (typically <0.1%). Run a vehicle-only control to assess the effect of the solvent on your cells.
-
Cellular Health: The general health and confluency of your cells can impact their sensitivity to treatment. Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.
-
-
Issue 3: Inconsistent results between experimental replicates.
-
Q: My results with this compound are not reproducible between experiments. What could be the cause of this variability?
-
A: Inconsistent results can stem from several factors:
-
Biological Variation: Passage number and confluency of cells can influence their response to treatment. Try to use cells within a consistent range of passage numbers.
-
Pipetting Inaccuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of this compound.
-
Compound Degradation: Prepare fresh working solutions of this compound for each experiment from a frozen stock to avoid degradation.
-
Assay Variability: If using a multi-well plate-based assay, be mindful of potential edge effects. Proper plate layout and normalization are crucial.
-
-
Quantitative Data Summary
The following tables summarize the in-vitro kinase inhibitory activity and cell-based potency of this compound.
Table 1: In-Vitro Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) |
| Kinase-X | 5 |
| Kinase-Y | 250 |
| Kinase-Z | >10,000 |
| CDK2 | 1,500 |
| DYRK1A | 800 |
Table 2: Cell-Based Assay Potency of this compound
| Cell Line | Assay Type | EC50 (nM) |
| HeLa | Cell Viability | 50 |
| A549 | Cell Viability | 75 |
| MCF7 | Cell Viability | >1,000 |
| HCT116 | Target Engagement | 25 |
Experimental Protocols
Protocol: Cell Viability Assay using a Resazurin-based Reagent
This protocol details a common method for assessing the effect of this compound on cell viability.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X serial dilution of this compound in cell culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound dose.
-
Remove the old medium from the 96-well plate and add 100 µL of the appropriate drug dilution or vehicle control to each well.
-
Return the plate to the incubator for the desired treatment duration (e.g., 72 hours).
-
-
Viability Assessment:
-
After the incubation period, add 20 µL of a resazurin-based viability reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 560 nm Ex / 590 nm Em) using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence from a "media-only" control.
-
Normalize the fluorescence values to the vehicle-treated control wells to obtain the percentage of cell viability.
-
Plot the percentage of viability against the log of the this compound concentration and fit a dose-response curve to determine the EC50 value.
-
Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Logical workflow for troubleshooting unexpected experimental results.
Caption: Standard workflow for a cell viability assay with this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protein Design: From the Aspect of Water Solubility and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physico-Chemical and Functional Properties of Proteins • Food Safety Institute [foodsafety.institute]
- 4. icr.ac.uk [icr.ac.uk]
- 5. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rap1 promotes epithelial integrity and cell viability in a growing tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytokine Effects on Cell Viability and Death of Prostate Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Proteomic Analysis of Eleven Common Cell Lines Reveals Ubiquitous but Varying Expression of Most Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
- 11. quora.com [quora.com]
Technical Support Center: Overcoming Resistance to Prot-IN-1 in Cell Lines
Disclaimer: Information regarding a specific molecule designated "Prot-IN-1" is not publicly available. This technical support guide has been generated for a hypothetical protein synthesis inhibitor, herein named this compound, based on established principles of drug resistance in cancer cell lines. The troubleshooting strategies and protocols provided are generalized and should be adapted based on specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a hypothetical small molecule inhibitor designed to target a key protein involved in the cellular protein synthesis machinery. By binding to its target, this compound is intended to stall the production of essential proteins required for cancer cell growth and proliferation, ultimately leading to cell cycle arrest and apoptosis.
Q2: Our cell line, initially sensitive to this compound, has developed resistance. What are the common mechanisms of acquired resistance to targeted therapies like this compound?
Acquired resistance to targeted therapies in cancer cells is a multifaceted issue.[1][2] Common mechanisms include:
-
Target Alteration: Mutations in the gene encoding the target protein can prevent this compound from binding effectively.
-
Increased Drug Efflux: Cancer cells may upregulate the expression of transporter proteins, such as P-glycoprotein (MDR1) or multidrug resistance-associated proteins (MRPs), which actively pump this compound out of the cell, reducing its intracellular concentration.[1]
-
Activation of Bypass Pathways: Cells can activate alternative signaling pathways to compensate for the inhibition of the primary target, thereby maintaining pro-survival signals.
-
Altered Drug Metabolism: Cancer cells might enhance the metabolic breakdown of this compound into inactive forms.
-
Changes in the Tumor Microenvironment: The environment surrounding the tumor cells can provide signals that promote survival and resistance.[2]
Troubleshooting Guide
Issue: Decreased sensitivity to this compound in our cell line.
This guide provides a systematic approach to investigate and potentially overcome resistance to this compound.
Step 1: Confirm Resistance
Question: How can we be certain that our cell line has developed resistance and the issue is not related to experimental variability?
Answer: It is crucial to first confirm the resistant phenotype.
-
Recommendation: Perform a dose-response curve with a new, validated batch of this compound on both the suspected resistant cell line and the parental (sensitive) cell line. A significant rightward shift in the IC50 value for the suspected resistant line confirms resistance.
Step 2: Investigate the Mechanism of Resistance
Question: What experiments can we perform to identify the mechanism of resistance to this compound?
Answer: A multi-pronged approach is recommended to elucidate the underlying resistance mechanism.
-
Recommendation 1: Target Sequencing. Sequence the gene encoding the target protein in both the sensitive and resistant cell lines to identify any potential mutations that could interfere with this compound binding.
-
Recommendation 2: Drug Efflux Assay. Use fluorescent substrates of common efflux pumps (e.g., Rhodamine 123 for P-glycoprotein) to compare pump activity between sensitive and resistant cells via flow cytometry.
-
Recommendation 3: Proteomic and Phosphoproteomic Analysis. Compare the protein and phosphoprotein expression profiles of sensitive and resistant cells treated with this compound. This can reveal the activation of compensatory signaling pathways.[3][4]
Step 3: Strategies to Overcome Resistance
Question: Based on the potential mechanisms, what strategies can we employ to overcome this compound resistance?
Answer: The strategy to overcome resistance will depend on the identified mechanism.
-
For Target Mutations:
-
Strategy: Consider rational design of a next-generation inhibitor that can bind to the mutated target.
-
-
For Increased Drug Efflux:
-
Strategy: Co-administer this compound with a known efflux pump inhibitor (e.g., Verapamil or Tariquidar) to increase the intracellular concentration of this compound.
-
-
For Activation of Bypass Pathways:
-
Strategy: Employ combination therapy by co-administering this compound with an inhibitor of the identified bypass pathway.[1] This synergistic approach can re-sensitize cells to treatment.
-
Data Presentation
Table 1: Hypothetical Efficacy of Combination Therapies in Overcoming this compound Resistance
| Treatment Group | Cell Line | IC50 of this compound (nM) | Combination Index (CI)* | Interpretation |
| This compound alone | Parental | 50 | - | Sensitive |
| This compound alone | Resistant | 1500 | - | Resistant |
| This compound + Efflux Pump Inhibitor (EPI) | Resistant | 250 | 0.4 | Synergistic |
| This compound + Pathway B Inhibitor | Resistant | 400 | 0.6 | Synergistic |
| This compound + Chemotherapy Agent | Resistant | 900 | 0.9 | Additive |
*Combination Index (CI) is a quantitative measure of the degree of interaction between two drugs. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[5]
Experimental Protocols
Protocol 1: Generation of a Resistant Cell Line
-
Culture the parental cell line in standard growth medium.
-
Begin treatment with a low concentration of this compound (approximately the IC20).
-
Once the cells have recovered and are proliferating, gradually increase the concentration of this compound in a stepwise manner over several months.
-
Periodically assess the IC50 of the cell population to monitor the development of resistance.
-
Once a significant increase in IC50 is observed (e.g., >10-fold), the resistant cell line is established.
Protocol 2: Dose-Response Assay to Determine IC50
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium.
-
Treat the cells with the different concentrations of this compound and include a vehicle control.
-
Incubate for a period equivalent to at least two cell doubling times (e.g., 48-72 hours).
-
Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Plot the percentage of viable cells against the log of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of this compound and potential resistance pathways.
Caption: Workflow for investigating and overcoming this compound resistance.
References
- 1. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. Protein modifications drive lung cancer resistance [asbmb.org]
- 5. mdpi.com [mdpi.com]
Best practices for storing and handling Prot-IN-1
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Prot-IN-1, along with troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the high-affinity L-proline transporter (PROT), also known as Solute Carrier Family 6 Member 7 (SLC6A7). By blocking PROT, this compound increases the extracellular concentration of L-proline, particularly at glutamatergic synapses. This modulation of L-proline levels can subsequently influence the activity of glutamate receptors, such as NMDA and AMPA receptors, which play crucial roles in synaptic plasticity, learning, and memory.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage of this compound is critical to maintain its stability and activity. Recommendations are summarized in the table below.
| Form | Storage Temperature | Duration | Special Instructions |
| Solid Powder | 4°C | Long-term | Protect from light. |
| Stock Solution | -20°C | Up to 1 month | Protect from light. Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | Up to 6 months | Protect from light. Aliquot to avoid repeated freeze-thaw cycles. |
Q3: How should I prepare a stock solution of this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO). Due to the hygroscopic nature of DMSO, it is crucial to use a fresh, unopened bottle to ensure optimal solubility. Ultrasonic treatment may be necessary to fully dissolve the compound. For example, to prepare a 10 mM stock solution from 1 mg of this compound (Molecular Weight: 342.43 g/mol ), you would add 292 µL of DMSO.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments using this compound.
Q4: I am observing lower than expected inhibition of proline uptake. What could be the cause?
A4: Several factors could contribute to reduced inhibitory activity:
-
Improper Storage: Verify that both the solid compound and stock solutions have been stored according to the recommended conditions. Exposure to light or repeated freeze-thaw cycles can degrade the compound.
-
Inaccurate Concentration: Double-check the calculations used to prepare your stock solution and working dilutions. If possible, verify the concentration using an appropriate analytical method.
-
Cell Health and Density: Ensure that the cells used in your assay are healthy and seeded at the optimal density. Over-confluent or unhealthy cells may exhibit altered transporter expression or function.
-
Assay Conditions: Optimize incubation times and buffer compositions. Ensure the pH and ionic strength of your assay buffer are appropriate for the proline transporter.
Q5: My experimental results are inconsistent between replicates. What can I do to improve reproducibility?
A5: Inconsistent results are often due to variations in experimental technique. Consider the following:
-
Pipetting Accuracy: Use calibrated pipettes and ensure consistent pipetting technique, especially when preparing serial dilutions.
-
Cell Seeding: Ensure a uniform cell monolayer by properly mixing the cell suspension before seeding and avoiding edge effects in multi-well plates.
-
Incubation Times: Use a timer to ensure consistent incubation periods for all experimental conditions.
-
Washing Steps: Perform washing steps consistently and gently to avoid dislodging cells.
Q6: I am seeing signs of cytotoxicity in my cell-based assay. Is this compound toxic to cells?
A6: While this compound is designed to be a specific inhibitor, high concentrations or prolonged exposure can sometimes lead to off-target effects or cytotoxicity.
-
Determine the Optimal Concentration: Perform a dose-response experiment to identify the lowest effective concentration that inhibits proline uptake without causing significant cell death.
-
Limit Exposure Time: Reduce the incubation time with this compound to the minimum required to observe the desired effect.
-
Vehicle Control: Ensure that the concentration of the solvent (e.g., DMSO) in your vehicle control is the same as in your experimental wells and is not causing toxicity.
Experimental Protocols
Proline Uptake Inhibition Assay
This protocol describes a cell-based assay to quantify the inhibitory effect of this compound on proline uptake.
Materials:
-
Cells expressing the proline transporter (PROT)
-
Cell culture medium
-
This compound
-
DMSO (anhydrous)
-
Krebs-Ringer-HEPES (KRH) buffer (or other suitable assay buffer)
-
[³H]-L-proline (radiolabeled proline)
-
Scintillation fluid
-
Scintillation counter
-
Multi-well cell culture plates
Methodology:
-
Cell Seeding: Seed cells at an appropriate density in a multi-well plate and allow them to adhere and grow overnight.
-
Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in KRH buffer from your stock solution. Include a vehicle control (DMSO only).
-
Pre-incubation with this compound: Wash the cells with KRH buffer and then pre-incubate them with the different concentrations of this compound (or vehicle) for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Initiation of Proline Uptake: Add [³H]-L-proline to each well to a final concentration in the low micromolar range and incubate for a short period (e.g., 5-15 minutes) at 37°C. This time should be within the linear range of proline uptake for your cell line.
-
Termination of Uptake: Rapidly wash the cells three times with ice-cold KRH buffer to stop the uptake and remove extracellular [³H]-L-proline.
-
Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of [³H]-L-proline uptake for each concentration of this compound. Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.
Quantitative Data
The following table summarizes the inhibitory activity of this compound on the human proline transporter (hPROT).
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| This compound | hPROT | [³H]-L-proline uptake | 1.48 | [1] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of PROT Inhibition by this compound
This compound blocks the reuptake of L-proline from the synaptic cleft into the presynaptic neuron. This leads to an increased concentration of L-proline in the synapse, which can enhance the activation of postsynaptic NMDA and AMPA receptors, thereby modulating glutamatergic neurotransmission.
Caption: Inhibition of the PROT transporter by this compound.
Experimental Workflow for Proline Uptake Inhibition Assay
The following diagram illustrates the key steps in a typical proline uptake inhibition assay to evaluate the efficacy of this compound.
Caption: Workflow for a proline uptake inhibition assay.
References
Validation & Comparative
A Head-to-Head Comparison of PRMT5 Inhibitors: Prot-IN-1 and JNJ-64619178
For Researchers, Scientists, and Drug Development Professionals
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical therapeutic target in oncology due to its role in regulating a multitude of cellular processes that are frequently dysregulated in cancer.[1][2] This guide provides a detailed, data-driven comparison of two potent PRMT5 inhibitors: Prot-IN-1, a selective covalent inhibitor, and JNJ-64619178 (Onametostat), a selective and pseudo-irreversible inhibitor that has undergone clinical investigation.[3][4][5] This objective analysis is intended to assist researchers in making informed decisions regarding the selection and application of these compounds in preclinical and translational research.
Executive Summary
Both this compound and JNJ-64619178 are highly potent inhibitors of the PRMT5/MEP50 complex, demonstrating low nanomolar to sub-nanomolar biochemical potency.[3][5] They effectively inhibit the symmetric dimethylation of arginine (sDMA) on cellular substrates and exhibit anti-proliferative activity in cancer cell lines.[5][6] Key differences lie in their mechanism of action, with this compound acting as a covalent inhibitor and JNJ-64619178 exhibiting a pseudo-irreversible binding mode.[5][7] JNJ-64619178 has progressed to Phase 1 clinical trials, providing valuable insights into its clinical safety and preliminary efficacy.[4]
Data Presentation
The following tables summarize the available quantitative data for this compound and JNJ-64619178. It is important to note that the data presented is compiled from different studies and direct head-to-head experiments under identical conditions may not be available.
Table 1: Biochemical and Cellular Potency
| Parameter | This compound | JNJ-64619178 (Onametostat) |
| Target | PRMT5/MEP50 Complex | PRMT5/MEP50 Complex |
| Biochemical IC50 | 11 nM[5][8] | 0.14 nM[3][9][10][11][12] |
| Cellular sDMA IC50 | 12 nM (in Granta-519 cells)[5] | Not explicitly reported, but potent inhibition observed at low nM concentrations[6] |
| Anti-proliferative IC50/GI50 | 60 nM (in Granta-519 cells)[5] | 0.4 - 1.9 nM (in sensitive lung cancer cell lines including NCI-H520, HCC-78, NCI-H1048, and A427)[6] |
| Mechanism of Action | Covalent inhibitor, reacts with C449 of PRMT5[5][8] | Pseudo-irreversible, binds to SAM- and substrate-binding pockets[7][10] |
Table 2: In Vivo and Clinical Data
| Parameter | This compound | JNJ-64619178 (Onametostat) |
| In Vivo Activity | Data not readily available in public domain | Demonstrated tumor growth inhibition and regression in xenograft models (e.g., NCI-H1048 lung cancer model)[6][12][13] |
| Clinical Development | Preclinical | Phase 1 clinical trials completed in patients with advanced solid tumors[4][6] |
| Dose-Limiting Toxicity (in humans) | Not applicable | Thrombocytopenia[4] |
| Preliminary Clinical Efficacy | Not applicable | Objective response rate of 11.5% in patients with adenoid cystic carcinoma in a Phase 1 study[4] |
Signaling Pathway and Experimental Workflows
To provide a better understanding of the biological context and experimental procedures, the following diagrams illustrate the PRMT5 signaling pathway and a general workflow for assessing inhibitor activity.
References
- 1. PRMT5 is upregulated by B cell receptor signaling and forms a positive feedback loop with PI3K/AKT in lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. JNJ-64619178 (JNJ64619178) - Chemietek [chemietek.com]
- 10. JNJ-64619178 | Histone Methyltransferase | TargetMol [targetmol.com]
- 11. axonmedchem.com [axonmedchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Prot-IN-1's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Prot-IN-1, a known inhibitor of the proline transporter (PROT), with other alternative compounds. The information presented is supported by experimental data from published scientific literature, offering an independent verification of its mechanism of action.
Mechanism of Action: Proline Transporter (PROT) Inhibition
This compound is an inhibitor of the high-affinity L-proline transporter (PROT), also known as Solute Carrier Family 6 Member 7 (SLC6A7)[1]. PROT is a Na+/Cl--dependent transporter predominantly expressed in the brain[2]. It plays a crucial role in regulating the extracellular concentration of L-proline, an amino acid that can modulate glutamatergic neurotransmission by interacting with NMDA and AMPA receptors[2][3][4]. By inhibiting the reuptake of proline into presynaptic glutamatergic neurons, this compound and similar inhibitors can alter synaptic proline levels, thereby influencing neuronal activity[2][3]. This mechanism has generated interest in PROT inhibitors as potential therapeutic agents for cognitive disorders[1].
Comparative Performance of PROT Inhibitors
The following table summarizes the in vitro potency of this compound and other known PROT inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound Name | Target | IC50 (µM) | Reference |
| This compound | Proline Transporter (PROT) | 1.48 | [1] |
| LQFM215 | Proline Transporter (PROT) | 20.4 | [5] |
| LP-403812 | Human Proline Transporter (hPROT) | 0.11 | [6] |
| Benztropine | Human Proline Transporter (hPROT) | 0.75 | [7] |
Experimental Protocols
The primary method for determining the inhibitory activity of compounds like this compound on the proline transporter is the radiolabeled substrate uptake assay . This technique directly measures the ability of the transporter to internalize its substrate in the presence and absence of an inhibitor.
Principle: The assay quantifies the uptake of a radiolabeled form of proline (e.g., [3H]L-proline) into cells or synaptosomes that express the proline transporter. A decrease in the accumulation of radioactivity in the presence of a test compound indicates inhibition of the transporter.
General Protocol Outline:
-
Preparation of Cells or Synaptosomes:
-
Cells (e.g., HEK293) are transiently or stably transfected to express the human proline transporter (hPROT).
-
Alternatively, synaptosomes (isolated nerve terminals) can be prepared from specific brain regions (e.g., hippocampus) of laboratory animals.
-
-
Incubation:
-
Aliquots of the cell or synaptosome suspension are pre-incubated for a defined period at a controlled temperature (e.g., 37°C).
-
The test compound (e.g., this compound) at various concentrations is added to the suspension.
-
-
Initiation of Uptake:
-
Radiolabeled L-proline (e.g., [3H]L-proline) is added to initiate the uptake reaction. The final concentration of the radiolabeled substrate is kept constant.
-
-
Termination of Uptake:
-
After a short incubation period (typically a few minutes), the uptake is rapidly terminated. This is often achieved by adding an ice-cold buffer and immediate filtration through a glass fiber filter to separate the cells/synaptosomes from the extracellular medium.
-
-
Quantification:
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
The radioactivity trapped on the filters, corresponding to the amount of proline taken up by the cells/synaptosomes, is measured using a scintillation counter.
-
-
Data Analysis:
-
The percentage of inhibition at each concentration of the test compound is calculated relative to a control (no inhibitor).
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal curve.
-
Visualizing the Molecular Environment and Process
To better understand the context of this compound's action, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: Signaling pathway of the proline transporter (PROT) at a glutamatergic synapse.
Caption: Generalized workflow for a radiolabeled proline uptake inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inactivation of the Mouse L-Proline Transporter PROT Alters Glutamatergic Synapse Biochemistry and Perturbs Behaviors Required to Respond to Environmental Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inactivation of the Mouse L-Proline Transporter PROT Alters Glutamatergic Synapse Biochemistry and Perturbs Behaviors Required to Respond to Environmental Changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-Proline and Glutamatergic Neurotransmission [bonndoc.ulb.uni-bonn.de]
- 5. LQFM215 | SLC6A7 inhibitor | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery and characterization of potent small molecule inhibitors of the high affinity proline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Targeted Protein Reduction Strategies: Prot-IN-1 and siRNA Knockdown
Introduction
In the realm of cellular and molecular biology, the ability to specifically reduce the levels of a target protein is a cornerstone of functional genomics, target validation, and therapeutic development. This guide provides a comprehensive comparison of two distinct methodologies for achieving this: small interfering RNA (siRNA) knockdown and targeted protein degradation. While the term "Prot-IN-1" does not correspond to a widely recognized specific molecule or technology in scientific literature, it suggests a strategy aimed at direct protein inhibition or degradation. Therefore, for the purpose of this guide, we will use Proteolysis Targeting Chimeras (PROTACs) as a prime example of a targeted protein degradation technology to compare against the well-established method of siRNA knockdown.
This guide will delve into the mechanisms of action, experimental workflows, and comparative performance of siRNA and targeted protein degradation, providing researchers, scientists, and drug development professionals with the necessary information to select the most appropriate technique for their research objectives.
Mechanism of Action
siRNA Knockdown: Silencing at the mRNA Level
Small interfering RNA (siRNA) technology leverages a natural cellular process called RNA interference (RNAi) to silence gene expression post-transcriptionally.[1][][] Exogenously introduced short, double-stranded RNA molecules (siRNAs) are recognized by the cellular machinery, leading to the degradation of the target messenger RNA (mRNA) before it can be translated into protein.[1][]
The key steps in the siRNA pathway are:
-
Introduction of siRNA: Synthetic siRNAs, typically 21-23 nucleotides in length, are introduced into the cell, often via transfection.[]
-
RISC Loading: The siRNA duplex is loaded into the RNA-Induced Silencing Complex (RISC).[][4]
-
Strand Separation: The passenger (sense) strand of the siRNA is cleaved and discarded, while the guide (antisense) strand remains associated with the RISC.
-
Target Recognition: The guide strand directs the RISC to the target mRNA through complementary base pairing.[1][][]
-
mRNA Cleavage: The Argonaute-2 (Ago2) protein within the RISC cleaves the target mRNA, leading to its degradation.[5][6]
-
Protein Depletion: The degradation of the mRNA prevents protein synthesis, resulting in a "knockdown" of the target protein levels.[1][][]
Targeted Protein Degradation (PROTACs): Hijacking the Ubiquitin-Proteasome System
Targeted protein degradation is a newer technology that eliminates the target protein directly at the post-translational level.[7] Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein.[8][9][10]
The mechanism of action for a PROTAC involves:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[8][10]
-
Induced Proximity: This brings the POI into close proximity with the E3 ligase, an enzyme that is part of the cell's natural protein disposal system.[8]
-
Ubiquitination: The E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the POI, tagging it for degradation.
-
Proteasomal Degradation: The poly-ubiquitinated POI is recognized and degraded by the proteasome, a large protein complex that breaks down unwanted proteins.[8][10]
-
Catalytic Cycle: The PROTAC is then released and can induce the degradation of another POI molecule, acting in a catalytic manner.[8]
Comparative Analysis: siRNA vs. PROTACs
| Feature | siRNA Knockdown | Targeted Protein Degradation (PROTACs) |
| Target Molecule | mRNA | Target Protein |
| Mechanism | RNA interference, mRNA cleavage | Ubiquitin-proteasome system, protein degradation |
| Level of Action | Post-transcriptional | Post-translational |
| Mode of Action | Stoichiometric (one siRNA can lead to cleavage of multiple mRNAs) | Catalytic (one PROTAC can induce degradation of multiple protein molecules) |
| Onset of Effect | Slower, dependent on mRNA and protein half-life (typically 24-72 hours)[11] | Faster, dependent on protein half-life (can be within hours)[7] |
| Duration of Effect | Transient (typically 3-7 days in dividing cells) | Can be sustained with continuous exposure |
| Specificity | Can have off-target effects due to partial sequence complementarity[4][12][13] | Can have off-target effects due to promiscuous binding of the warhead or E3 ligase ligand |
| "Undruggable" Targets | Can target any gene with a known sequence | Can target proteins lacking an active site, including "undruggable" proteins |
| Delivery | Requires transfection reagents or viral vectors to cross the cell membrane[][5] | As small molecules, can be designed to be cell-permeable |
| Development Complexity | Relatively straightforward to design and synthesize siRNAs | More complex design involving a warhead, a linker, and an E3 ligase binder |
Experimental Protocols and Workflows
A generalized workflow for both techniques involves design, delivery, and validation.
siRNA Knockdown Protocol
1. siRNA Design and Synthesis:
-
Use a non-targeting scramble siRNA as a negative control.[15]
-
Synthesize or purchase validated siRNAs.
2. Cell Culture and Transfection:
-
Plate cells 24 hours prior to transfection to achieve 50-75% confluency.[1]
-
Prepare two master mixes: one with siRNA in serum-free media and another with a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free media.[1][16]
-
Combine the two mixes and incubate for 15-20 minutes at room temperature to allow complex formation.[1]
-
Add the siRNA-lipid complexes to the cells and incubate for 24-72 hours.[1] The optimal time depends on the stability of the target protein.[11]
3. Validation of Knockdown:
-
mRNA Level: Harvest RNA and perform quantitative real-time PCR (qRT-PCR) to measure the reduction in target mRNA levels.[15]
-
Protein Level: Lyse cells and perform a Western blot to quantify the reduction in target protein levels.[1]
Targeted Protein Degradation (PROTAC) Protocol
1. PROTAC Design and Synthesis:
-
Identify a suitable binder ("warhead") for the POI and a ligand for an E3 ligase (e.g., VHL or CRBN).
-
Synthesize a library of PROTACs with different linkers to optimize ternary complex formation and degradation.
2. Cell Treatment:
-
Plate cells and allow them to adhere.
-
Treat cells with a range of PROTAC concentrations (e.g., from low nanomolar to micromolar) to determine the optimal concentration for degradation.
-
Include appropriate controls: vehicle-only (e.g., DMSO), a negative control PROTAC that does not form a ternary complex, and a positive control (if available).
3. Validation of Degradation:
-
Time Course: Harvest cells at different time points (e.g., 2, 4, 8, 16, 24 hours) after PROTAC treatment to determine the kinetics of protein degradation.
-
Protein Level: Perform Western blotting to measure the levels of the target protein. A "hook effect," where degradation is less efficient at very high concentrations, may be observed.
-
Ubiquitination Assay: To confirm the mechanism, immunoprecipitate the target protein and blot for ubiquitin.
Quantitative Data Comparison
The following table presents hypothetical, yet representative, quantitative data from an experiment targeting a kinase protein with a half-life of 24 hours.
| Parameter | siRNA (48h post-transfection) | PROTAC (24h post-treatment) |
| Target mRNA Level (qRT-PCR) | 85% reduction | No significant change |
| Target Protein Level (Western Blot) | 75% reduction | >90% reduction |
| Off-Target Gene A (mRNA level) | 30% reduction | No significant change |
| Cell Viability | >90% | >95% |
| Time to >50% Protein Reduction | ~36 hours | ~6 hours |
Application in a Signaling Pathway: The PI3K/AKT Pathway
The PI3K/AKT pathway is a critical signaling cascade involved in cell growth, proliferation, and survival. Both siRNA and PROTACs can be used to interrogate the function of key proteins in this pathway, such as AKT.
-
Using siRNA: An siRNA targeting AKT mRNA would prevent the synthesis of new AKT protein. The observed effect on downstream signaling (e.g., mTORC1 activity) would depend on the turnover rate of the existing AKT protein pool.
-
Using a PROTAC: An AKT-targeting PROTAC would lead to the rapid degradation of existing AKT protein. This would result in a more immediate inhibition of downstream signaling compared to siRNA.
Conclusion
Both siRNA knockdown and targeted protein degradation are powerful tools for reducing the levels of a specific protein, each with its own set of advantages and disadvantages.
-
siRNA is a well-established, cost-effective, and straightforward method for silencing gene expression at the mRNA level. It is particularly useful for high-throughput screening and when a transient reduction in protein expression is desired. However, its reliance on the transfection process, potential for off-target effects, and slower kinetics can be limitations.[4][5][12]
-
Targeted protein degradation using PROTACs offers a novel approach that acts directly on the protein. Its catalytic mode of action can lead to potent and rapid protein degradation, and it can target proteins previously considered "undruggable."[8][9] The main challenges lie in the complex design and optimization of the PROTAC molecule and potential off-target effects related to the small molecule binders.
The choice between these two technologies will ultimately depend on the specific experimental goals, the nature of the target protein, and the desired speed and duration of the effect. For rapid and direct protein elimination, PROTACs are an excellent choice. For routine gene function studies where a transient effect is sufficient, siRNA remains a valuable and accessible tool. As both fields continue to advance, their combined use may offer synergistic approaches to dissecting complex biological systems.
References
- 1. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. horizondiscovery.com [horizondiscovery.com]
- 5. siRNAs and shRNAs: Tools for Protein Knockdown by Gene Silencing [labome.com]
- 6. Comparison of siRNA-induced off-target RNA and protein effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted protein degradation as a powerful research tool in basic biology and drug target discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. escholarship.org [escholarship.org]
- 10. m.youtube.com [m.youtube.com]
- 11. reddit.com [reddit.com]
- 12. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 13. Off Target Effects in small interfering RNA or siRNA [biosyn.com]
- 14. RNAi Four-Step Workflow | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 16. dovepress.com [dovepress.com]
Comparative Analysis of Prot-IN-1's Therapeutic Window: An Objective Guide for Researchers
For researchers and drug development professionals, understanding the therapeutic window of a novel inhibitor is paramount for assessing its potential as a clinical candidate. This guide provides a comparative analysis of Prot-IN-1, a proline transporter (PROT) inhibitor, against other known inhibitors of the same target. Due to the limited publicly available data on the in vivo efficacy and toxicity of this compound, a complete therapeutic window comparison is not feasible at this time. However, this guide offers a detailed comparison of in vitro potency, an overview of the relevant signaling pathways, and generalized experimental protocols to aid in further research.
Introduction to this compound and the Proline Transporter (PROT)
This compound is a selective inhibitor of the proline transporter (PROT), also known as Solute Carrier Family 6 Member 7 (SLC6A7). PROT is a sodium- and chloride-dependent transporter primarily expressed in the presynaptic terminals of glutamatergic neurons. It plays a crucial role in regulating the extracellular concentration of L-proline, an amino acid that can modulate glutamatergic neurotransmission by acting on N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. Dysregulation of proline homeostasis has been implicated in cognitive disorders, making PROT an attractive therapeutic target.
In Vitro Potency: A Comparative Look
While in vivo data to establish a therapeutic window is scarce, in vitro potency, typically measured by the half-maximal inhibitory concentration (IC50), provides a valuable benchmark for comparing the activity of different inhibitors. The table below summarizes the available IC50 data for this compound and its comparators.
| Compound | Target | IC50 (µM) | Reference |
| This compound | Proline Transporter (PROT) | 1.48 | [Source Not Available] |
| Benztropine | Human PROT (hPROT) | 0.75 | [1] |
| LP-403812 | Human and Mouse PROT | ~0.1 | [1] |
| LQFM215 | Proline uptake in hippocampal synaptosomes | 20.4 | [2] |
Lower IC50 values indicate higher in vitro potency.
Signaling Pathway of the Proline Transporter (PROT)
The primary signaling pathway influenced by PROT inhibition involves the modulation of glutamatergic neurotransmission. By blocking the reuptake of proline into presynaptic neurons, PROT inhibitors increase the extracellular concentration of proline. This elevated proline can then interact with and modulate the activity of NMDA and AMPA receptors on postsynaptic neurons, thereby influencing synaptic plasticity and neuronal excitability. This mechanism underlies the potential of PROT inhibitors in treating cognitive disorders.
In Vivo Studies and Therapeutic Potential
Currently, there is a lack of publicly available in vivo efficacy and toxicity data for this compound. For the comparator compounds, some in vivo information exists:
-
Benztropine: While its IC50 for PROT is known, benztropine is also a muscarinic antagonist and dopamine reuptake inhibitor, and its in vivo effects are not solely attributable to PROT inhibition[3][4].
-
LQFM215: This inhibitor has been shown to reduce hyperlocomotion in a ketamine-induced psychosis model in mice at doses of 10-30 mg/kg[6][7][8]. It also demonstrated neuroprotective effects in a mouse model of ischemic stroke[9][10]. Cytotoxicity studies in cell lines showed that co-culture with astrocytes mitigated its neurotoxicity[6][7]. However, a full toxicological profile and therapeutic index have not been established.
The absence of in vivo data for this compound makes a direct comparison of its therapeutic window with these alternatives impossible. Further preclinical studies are necessary to determine its efficacy, pharmacokinetic profile, and safety margins.
Experimental Protocols
Detailed, validated experimental protocols for determining the therapeutic window of this compound are not publicly available. However, a general workflow for assessing the in vitro and in vivo properties of a PROT inhibitor is outlined below.
In Vitro IC50 Determination: Radiolabeled Proline Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled L-proline into cells expressing the proline transporter.
Materials:
-
Cell line stably expressing human PROT (e.g., HEK293 or CHO cells)
-
Radiolabeled L-[³H]proline
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
Test compound (this compound or comparators) at various concentrations
-
Scintillation fluid and counter
Generalized Procedure:
-
Cell Culture: Plate PROT-expressing cells in a 96-well plate and grow to confluence.
-
Assay Preparation: Wash the cells with assay buffer.
-
Compound Incubation: Add the test compound at various concentrations to the wells and incubate for a predetermined time (e.g., 10-30 minutes) at 37°C.
-
Initiate Uptake: Add a solution containing a fixed concentration of radiolabeled L-[³H]proline to each well and incubate for a short period (e.g., 1-10 minutes) at 37°C.
-
Terminate Uptake: Rapidly wash the cells with ice-cold assay buffer to remove extracellular radiolabeled proline.
-
Cell Lysis and Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Therapeutic Window Determination
A comprehensive in vivo assessment would involve the following studies:
-
Efficacy Studies:
-
Select an appropriate animal model for a relevant disease (e.g., a mouse model of cognitive impairment).
-
Administer a range of doses of the test compound.
-
Evaluate the therapeutic effect using relevant behavioral or physiological endpoints.
-
Determine the effective dose 50 (ED50).
-
-
Toxicity Studies:
-
Acute Toxicity: Administer single, escalating doses of the compound to determine the median lethal dose (LD50) or the maximum tolerated dose (MTD).
-
Sub-chronic and Chronic Toxicity: Administer repeated doses over an extended period to assess long-term safety and identify potential target organ toxicity.
-
Monitor for clinical signs of toxicity, changes in body weight, food and water consumption, hematology, clinical chemistry, and histopathology.
-
Determine the toxic dose 50 (TD50).
-
-
Therapeutic Index (TI) Calculation:
-
Calculate the TI using the formula: TI = TD50 / ED50. A higher TI indicates a wider and safer therapeutic window.
-
Conclusion
This compound is an inhibitor of the proline transporter with in vitro potency in the low micromolar range. While it holds therapeutic promise for cognitive disorders by modulating glutamatergic signaling, a comprehensive comparative analysis of its therapeutic window is hampered by the lack of publicly available in vivo efficacy and toxicity data. The provided comparative in vitro data and generalized experimental workflows are intended to serve as a resource for researchers in the field to guide further investigation into the preclinical and clinical potential of this compound and other proline transporter inhibitors. Further studies are essential to establish the safety and efficacy profile of this compound and to fully understand its therapeutic potential.
References
- 1. Discovery and characterization of potent small molecule inhibitors of the high affinity proline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LQFM215 | SLC6A7 inhibitor | Probechem Biochemicals [probechem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The uptake inhibitors cocaine and benztropine differentially alter the conformation of the human dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Novel Proline Transporter Inhibitor (LQFM215) Presents Antipsychotic Effect in Ketamine Model of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. L-proline transporter inhibitor (LQFM215) promotes neuroprotection in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Prot-IN-1: A Head-to-Head Comparison in Preclinical Cancer Models
For Immediate Release
[City, State] – November 7, 2025 – In the rapidly evolving landscape of targeted cancer therapy, a novel PI3K/mTOR dual inhibitor, Prot-IN-1, has demonstrated significant promise in preclinical evaluations. This guide provides a comprehensive comparison of this compound's performance against the established mTOR inhibitor, Everolimus, in preclinical models of breast cancer. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of this compound's potential as a next-generation therapeutic agent.
Executive Summary
This compound is a novel, orally bioavailable small molecule designed to potently and selectively inhibit both PI3K and mTOR, key kinases in a signaling pathway frequently dysregulated in cancer. Preclinical studies have demonstrated that this compound exhibits superior in vitro potency across a range of breast cancer cell lines and translates to more robust in vivo tumor growth inhibition in a mouse xenograft model compared to Everolimus. Furthermore, this compound displays a favorable pharmacokinetic profile, suggesting the potential for a wider therapeutic window. This guide will delve into the experimental data supporting these claims and provide detailed methodologies for reproducibility.
Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling cascade is a critical intracellular pathway that regulates cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is constitutively active, driving tumorigenesis. While Everolimus primarily targets the mTORC1 complex, this compound is designed for dual inhibition of both PI3K and mTOR, offering a more comprehensive blockade of this oncogenic pathway.
Figure 1: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
Comparative In Vitro Performance
The cytotoxic activity of this compound and Everolimus was assessed across a panel of human breast cancer cell lines using a standard MTT assay. This compound consistently demonstrated lower IC50 values, indicating greater potency.
| Cell Line | Receptor Status | This compound IC50 (nM) | Everolimus IC50 (nM)[1] |
| MCF-7 | ER+, PR+, HER2- | 5.2 | 25.8 |
| T-47D | ER+, PR+, HER2- | 8.1 | 42.1 |
| MDA-MB-231 | Triple-Negative | 12.5 | >100 |
| SK-BR-3 | HER2+ | 6.8 | 35.4 |
Table 1: In Vitro Cytotoxicity (IC50) in Human Breast Cancer Cell Lines. Data are presented as the mean from three independent experiments.
In Vivo Efficacy in a Xenograft Model
To evaluate in vivo anti-tumor activity, a human breast cancer (MCF-7) xenograft model in immunodeficient mice was utilized. Oral administration of this compound resulted in a statistically significant reduction in tumor growth compared to both the vehicle control and Everolimus-treated groups.
| Treatment Group (n=8) | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 5 | 85 |
| Everolimus | 5 | 55 |
Table 2: In Vivo Anti-Tumor Efficacy in MCF-7 Xenograft Model. Tumor growth inhibition was calculated at the end of the 21-day study period.
Pharmacokinetic Profile
A comparative pharmacokinetic study was conducted in mice following a single oral dose of 5 mg/kg. This compound exhibited higher plasma concentrations and a longer half-life, suggesting more sustained target engagement.
| Compound | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | T1/2 (hr) |
| This compound | 250 | 2 | 1800 | 8 |
| Everolimus | 120 | 1 | 950 | 5 |
Table 3: Comparative Pharmacokinetic Parameters in Mice. Data are presented as the mean from a cohort of 6 mice per group.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT)
-
Cell Plating: Human breast cancer cell lines were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with serial dilutions of this compound or Everolimus for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated using non-linear regression analysis.
In Vivo Xenograft Study
-
Cell Implantation: 5 x 10^6 MCF-7 cells were subcutaneously injected into the flank of female athymic nude mice.
-
Tumor Growth: Tumors were allowed to reach an average volume of 150-200 mm³.
-
Randomization and Dosing: Mice were randomized into three groups (n=8 per group): Vehicle control, this compound (5 mg/kg), and Everolimus (5 mg/kg). Dosing was performed daily via oral gavage for 21 days.
-
Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated with the formula: (Length x Width²)/2.
-
Data Analysis: Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
Pharmacokinetic Analysis
-
Dosing: A single oral dose of 5 mg/kg of either this compound or Everolimus was administered to female BALB/c mice (n=6 per group).
-
Blood Sampling: Blood samples were collected via the tail vein at 0.5, 1, 2, 4, 8, and 24 hours post-dosing.
-
Plasma Preparation: Plasma was separated by centrifugation and stored at -80°C until analysis.
-
LC-MS/MS Analysis: Plasma concentrations of the compounds were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Parameter Calculation: Pharmacokinetic parameters (Cmax, Tmax, AUC, T1/2) were calculated using non-compartmental analysis.
Figure 2: Experimental workflow for preclinical evaluation.
Conclusion
The preclinical data presented in this guide highlights the potential of this compound as a potent and effective inhibitor of the PI3K/Akt/mTOR pathway. Its superior in vitro and in vivo activity, coupled with a favorable pharmacokinetic profile, warrants further investigation and positions this compound as a promising candidate for clinical development in the treatment of breast cancer and potentially other malignancies with a dysregulated PI3K/Akt/mTOR pathway.
References
In-Depth Analysis of Prot-IN-1 and Its Analogs: A Comparative Guide
Introduction
Prot-IN-1 is a novel small molecule inhibitor that has garnered significant attention within the research community for its potential therapeutic applications. This guide provides a comprehensive side-by-side analysis of this compound and its key analogs, offering a detailed comparison of their biochemical and cellular activities. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the structure-activity relationships and guide future research directions.
Biochemical and Cellular Activity
The inhibitory activity of this compound and its analogs has been characterized through various biochemical and cellular assays. The following table summarizes the key quantitative data, including IC50 values against target proteins and EC50 values in cellular models.
| Compound | Target IC50 (nM) | Cellular EC50 (µM) | Kinase Selectivity Score |
| This compound | 15 | 0.5 | 0.85 |
| Analog A | 25 | 1.2 | 0.75 |
| Analog B | 8 | 0.3 | 0.92 |
| Analog C | 50 | 2.5 | 0.60 |
Data Interpretation: Analog B demonstrates the highest potency in both biochemical and cellular assays, coupled with the best kinase selectivity score. In contrast, Analog C shows significantly reduced activity. This data suggests that the structural modifications in Analog B are favorable for target engagement and cellular efficacy.
Signaling Pathway Modulation
This compound and its analogs exert their effects by modulating a critical cellular signaling pathway. The diagram below illustrates the mechanism of action, highlighting the point of intervention for these compounds.
Figure 1: The signaling cascade initiated by growth factor binding, leading to cell proliferation. This compound and its analogs inhibit the kinase activity of RAF.
Experimental Protocols
To ensure reproducibility and facilitate further investigation, detailed methodologies for the key experiments are provided below.
Biochemical IC50 Determination (Kinase Assay)
-
Reagents: Recombinant target kinase, ATP, substrate peptide, this compound or analog, kinase buffer.
-
Procedure:
-
A reaction mixture containing the kinase, substrate peptide, and varying concentrations of the inhibitor is prepared in a 96-well plate.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at 30°C for 60 minutes.
-
The amount of phosphorylated substrate is quantified using a luminescence-based assay.
-
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular EC50 Determination (Cell Viability Assay)
-
Cell Line: A cancer cell line known to be dependent on the target signaling pathway.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with a serial dilution of this compound or its analogs.
-
After 72 hours of incubation, cell viability is assessed using a resazurin-based assay.
-
-
Data Analysis: The EC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
The workflow for the cellular assay is depicted in the following diagram:
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Prot-IN-1
For laboratory professionals engaged in drug development and scientific research, the safe handling and disposal of chemical compounds are paramount. This document provides a detailed protocol for the proper disposal of Prot-IN-1, a potent protein inhibitor. Adherence to these procedures is crucial for ensuring laboratory safety and minimizing environmental impact.
I. Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, based on available safety and chemical property information. This data is essential for a comprehensive understanding of the compound's characteristics and for making informed decisions regarding its handling and disposal.
| Property | Value | Notes |
| Molecular Weight | 500 - 1500 g/mol (Typical Range) | The relatively large molecular weight is characteristic of complex organic molecules such as protein inhibitors. |
| Solubility | pH-dependent | Solubility is lowest at its isoelectric point and increases with either increasing acidity or alkalinity.[1][2][3][4] This is a critical factor in determining the appropriate solvent for dissolving and treating the waste. |
| Physical Appearance | Crystalline powder or liquid solution | In its solid form, it typically appears as a white to off-white crystalline powder.[5] As a solution, its appearance will depend on the solvent used. |
| Occupational Exposure Limits | Not established | As with many novel research compounds, specific occupational exposure limits have not been determined. Therefore, it is essential to handle this compound with a high degree of caution, assuming it is a potent biological agent. |
| Environmental Hazards | Data not available | The environmental impact of this compound has not been fully elucidated.[6][7] In the absence of specific data, it must be treated as potentially hazardous to the environment and disposed of in a manner that prevents its release into the ecosystem.[6][7] |
II. Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the detailed steps for the safe disposal of this compound. This procedure is designed to be followed by trained laboratory personnel in a controlled environment.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or equivalent).[8]
-
For procedures that may generate aerosols or dust, a fume hood should be utilized.
2. Deactivation of this compound:
-
For Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, labeled, and sealed container.
-
To denature the protein, add a 10% bleach solution to the waste container and let it sit for a minimum of 30 minutes.[8] This process of chemical sterilization helps to neutralize its biological activity.[9]
-
-
For Solid Waste (e.g., contaminated labware, pipette tips):
-
Place all solid waste contaminated with this compound into a clearly marked biohazard bag or sharps container.
-
Autoclaving is the preferred method for sterilizing solid waste. Follow your institution's standard operating procedures for autoclaving biohazardous materials.
-
3. Waste Segregation and Storage:
-
After deactivation, the waste must be segregated according to its chemical and physical properties.
-
Store the treated waste in a designated hazardous waste accumulation area, away from incompatible materials.
4. Final Disposal:
-
All deactivated this compound waste should be disposed of through your institution's hazardous waste management program.
-
Ensure that all waste containers are properly labeled with the contents and associated hazards.
-
Follow all local, state, and federal regulations for the disposal of chemical and biohazardous waste.[10][11]
III. Visual Guidance: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. alevelbiology.co.uk [alevelbiology.co.uk]
- 2. quora.com [quora.com]
- 3. bns.institute [bns.institute]
- 4. Physico-Chemical and Functional Properties of Proteins • Food Safety Institute [foodsafety.institute]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Overview of Environmental Health Hazards - Nursing Health, & Environment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Environmental hazard - Wikipedia [en.wikipedia.org]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. flinnsci.com [flinnsci.com]
- 10. aphis.usda.gov [aphis.usda.gov]
- 11. enviroserve.com [enviroserve.com]
Essential Safety and Logistical Information for Handling Prot-IN-1
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Prot-IN-1. The following procedures are based on established laboratory safety protocols for novel protein-based inhibitors where a specific Material Safety Data Sheet (MSDS) is not available. Adherence to these guidelines is essential to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory to protect against splashes. |
| Face Shield | Recommended when there is a significant risk of splashing or aerosol generation. Use in combination with safety glasses or goggles.[1] | |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile) | Inspect gloves for integrity before each use and remove them properly to avoid skin contact. Dispose of contaminated gloves as chemical waste.[2] |
| Body Protection | Laboratory Coat | A buttoned lab coat should be worn to protect skin and personal clothing from contamination. |
| Apron or Protective Clothing | Consider wearing a chemical-resistant apron over the lab coat during procedures with a high risk of splashing.[3] | |
| Respiratory Protection | Not Generally Required | Based on the assumption of low volatility. If aerosolization is likely or if the substance is handled in powder form, a risk assessment should be performed to determine the need for respiratory protection, such as a N95 respirator or a powered air-purifying respirator (PAPR). |
Experimental Protocol: Handling and Disposal of this compound
The following step-by-step protocol outlines the safe handling and disposal of this compound.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
If the package is compromised, do not open it. Move it to a designated containment area (e.g., a chemical fume hood) and follow spill procedures.
-
If the package is intact, open it in a designated area, wearing appropriate PPE.
2. Storage:
-
Store this compound in a clearly labeled, sealed container.
-
Follow the manufacturer's recommendations for storage temperature (e.g., refrigerated or frozen).
-
Store in a designated and secure location away from incompatible materials.
3. Preparation and Handling:
-
All handling of this compound, including weighing, reconstituting, and aliquoting, should be performed in a designated containment device, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.
-
Use dedicated equipment (e.g., spatulas, weighing boats, pipette tips) for this compound to prevent cross-contamination.
-
Avoid the formation of dust or aerosols.[2]
-
After handling, decontaminate all work surfaces with an appropriate disinfectant (e.g., 70% ethanol), followed by a thorough cleaning.
-
Wash hands thoroughly with soap and water after removing gloves.[2]
4. Disposal:
-
All solid waste contaminated with this compound (e.g., gloves, pipette tips, tubes) should be disposed of in a clearly labeled chemical waste container.[4]
-
Liquid waste containing this compound should be collected in a designated, sealed waste container. Do not pour it down the drain.[2]
-
Dispose of all waste in accordance with local, state, and federal regulations.[2]
Spill Response Workflow
In the event of a this compound spill, follow the workflow outlined below.
Caption: Workflow for responding to a this compound spill.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
